Aftin-4
Description
Propriétés
IUPAC Name |
(2R)-2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYWONAECUVKHY-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Aftin-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aftin-4 is a small molecule, a roscovitine-related purine, that has been identified as a potent and selective inducer of amyloid-beta 42 (Aβ42) peptide production.[1][2] This document provides a comprehensive overview of the molecular mechanisms underlying the activity of this compound, detailing its primary effects, molecular targets, and the signaling pathways it modulates. The information presented herein is intended to serve as a technical resource for researchers in the fields of neurobiology, Alzheimer's disease, and drug discovery.
Primary Effect and Quantitative Profile
This compound selectively increases the production of the toxic Aβ42 peptide, a key event in the pathogenesis of Alzheimer's disease, without significantly altering the levels of Aβ40.[1][3] This selective activity makes this compound a valuable tool for studying the specific pathways leading to Aβ42 generation. The compound has been shown to be effective in various in vitro models, including neuronal cell lines and primary neuronal cultures.[1]
| Parameter | Cell/System | Value | Reference |
| EC50 for Aβ42 increase | N2a cells | 30 μM | |
| Fold increase in Aβ42 | N2a cells | 7-fold | |
| Primary neurons | 4-fold | ||
| Brain lysates | 2-fold | ||
| IC50 | SH-SY5Y cells | 43.88 μM | |
| Effect on gene expression (25 μM) | SH-SY5Y cells | APP: 2.75-fold increase, BACE1: 2.78-fold increase |
Core Mechanism of Action: Modulation of γ-Secretase Activity
The primary mechanism of action of this compound involves the modulation of the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides. The action of this compound is critically dependent on active γ-secretase, as its effects are blocked by γ-secretase inhibitors.
However, this compound does not directly activate the γ-secretase complex. Instead, it is proposed to alter the enzyme's local membrane environment, thereby shifting its cleavage specificity in favor of Aβ42 production. This is supported by evidence showing that this compound perturbs the subcellular localization of γ-secretase components.
Interaction with Mitochondrial Proteins
A key discovery in elucidating the mechanism of this compound was the identification of its direct binding partners. Using affinity chromatography coupled with mass spectrometry, three mitochondrial proteins were identified as interacting with this compound but not with its structurally similar but inactive analog, roscovitine:
-
Voltage-Dependent Anion Channel 1 (VDAC1)
-
Prohibitin
-
Mitofilin
These interactions are believed to be central to this compound's mechanism, linking its effects to mitochondrial function and the localization of γ-secretase.
Impact on Mitochondrial Morphology
Consistent with its interaction with mitochondrial proteins, this compound treatment induces reversible alterations in mitochondrial structure, a phenotype reminiscent of that observed in the brains of Alzheimer's disease patients. This suggests that this compound may recapitulate certain cellular pathologies associated with the disease.
Signaling Pathway and Molecular Interactions
The proposed signaling cascade initiated by this compound is depicted below. This compound enters the cell and interacts with a complex of mitochondrial proteins (VDAC1, Prohibitin, and Mitofilin). This interaction leads to a perturbation of the subcellular localization of the γ-secretase complex, altering its enzymatic activity to preferentially cleave APP into the amyloidogenic Aβ42 peptide.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
Aftin-4 as an Inducer of Amyloid-Beta 42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a central event in the pathogenesis of Alzheimer's disease (AD).[1] Understanding the molecular mechanisms that regulate Aβ42 production is therefore of paramount importance for the development of effective therapeutic strategies. Aftin-4 (Amyloid forty-two inducer-4) is a small molecule, roscovitine-related purine, that has been identified as a potent and selective inducer of Aβ42 production.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a tool in AD research. We present quantitative data on its effects, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Modulation of γ-Secretase Activity
This compound selectively increases the production of Aβ42 without significantly affecting the levels of the more common Aβ40 isoform.[1][2] This effect is not due to an overall increase in amyloid precursor protein (APP) processing, but rather a specific modulation of the γ-secretase complex, the enzyme responsible for the final cleavage of APP to generate Aβ peptides.
The activity of this compound is dependent on a functional γ-secretase complex, as its effects on Aβ42 production are blocked by known γ-secretase inhibitors such as DAPT and BMS-299897. Further evidence for its interaction with the γ-secretase pathway is the observation that this compound also inhibits the cleavage of another well-characterized γ-secretase substrate, Notch.
One of the key mechanisms by which this compound is proposed to exert its effect is by altering the subcellular localization of γ-secretase components. Studies using sucrose (B13894) gradient fractionation have shown that this compound perturbs the distribution of these components, potentially by modifying their membrane environment and thereby influencing the specificity of γ-secretase cleavage.
Quantitative Effects of this compound on Amyloid-Beta Production
The following tables summarize the quantitative effects of this compound on Aβ42 production in various experimental models as reported in the literature.
Table 1: In Vitro Effects of this compound on Aβ42 Production
| Cell Type | This compound Concentration | Fold Increase in Aβ42 (vs. DMSO control) | Reference |
| N2a (neuroblastoma) cells | 100 µM | ~7-13 fold | |
| Primary Neurons (cortical) | 100 µM | ~4 fold | |
| SH-SY5Y (neuroblastoma) cells | 25 µM | Dose-dependent increase in Aβ42/40 ratio | |
| SH-SY5Y (neuroblastoma) cells | 50 µM | Dose-dependent increase in Aβ42/40 ratio |
Table 2: In Vivo Effects of this compound on Aβ42 Levels
| Animal Model | Administration Route & Dose | Tissue | Time Point | Effect on Aβ42 | Reference |
| Wild-type mice | Intracerebroventricular (3-20 nmol) | Hippocampus | 5-14 days post-injection | Increased Aβ42 (no change in Aβ40) | |
| C57BL/6 mice | Intraperitoneal (3-30 mg/kg) | Brain | Not specified | Induced oxidative stress and learning deficits |
Signaling Pathways and Molecular Interactions
This compound's mechanism extends beyond direct γ-secretase modulation. Affinity chromatography coupled with mass spectrometry has identified several interacting proteins, pointing to a broader impact on cellular pathways.
Interaction with Mitochondrial Proteins
Key interacting partners of this compound include the mitochondrial proteins VDAC1, prohibitin, and mitofilin. This is significant as mitochondrial dysfunction is a well-established feature of Alzheimer's disease. Electron microscopy studies have revealed that this compound induces a reversible mitochondrial phenotype that is reminiscent of that observed in AD brains.
Caption: this compound interacts with mitochondrial proteins, leading to an altered mitochondrial phenotype.
Proposed Mechanism of this compound Action on APP Processing
The following diagram illustrates the proposed signaling pathway for this compound's induction of Aβ42. This compound is shown to modulate γ-secretase, leading to a shift in APP cleavage that favors the production of Aβ42.
Caption: this compound modulates γ-secretase to preferentially cleave β-CTF, increasing Aβ42 production.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on published literature.
Cell Culture and this compound Treatment
-
Cell Lines: Neuroblastoma cell lines such as N2a (stably expressing human APP-695) or SH-SY5Y are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for N2a) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Treatment: Cells are seeded in multi-well plates. After reaching a suitable confluency, the culture medium is replaced with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control. Incubation times can vary, but a common duration is 18-24 hours.
Measurement of Amyloid-Beta Levels by ELISA
-
Sample Collection: After treatment, the cell culture supernatant is collected. For intracellular Aβ measurement, cells are lysed.
-
ELISA Kits: Commercially available ELISA kits specific for human Aβ40 and Aβ42 are used (e.g., from Invitrogen or Wako).
-
Procedure: The assay is performed according to the manufacturer's instructions. Briefly, standards and samples are added to wells pre-coated with a capture antibody. A detection antibody conjugated to an enzyme is then added, followed by a substrate. The reaction is stopped, and the absorbance is read on a microplate reader.
-
Data Analysis: A standard curve is generated, and the concentrations of Aβ40 and Aβ42 in the samples are calculated.
Western Blot Analysis of APP C-terminal Fragments (CTFs)
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and separated by electrophoresis.
-
Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody that recognizes the C-terminus of APP (e.g., anti-APP-CTF antibody). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
In Vivo Administration in a Mouse Model
-
Animal Model: Wild-type mice (e.g., C57BL/6) are often used.
-
This compound Preparation: For intracerebroventricular (i.c.v.) injection, this compound is dissolved in a vehicle such as DMSO. For intraperitoneal (i.p.) injection, it can be solubilized in a mixture of DMSO and water.
-
Administration:
-
i.c.v. injection: Mice are anesthetized, and this compound is stereotactically injected into the cerebral ventricles.
-
i.p. injection: this compound is injected into the peritoneal cavity.
-
-
Post-treatment Analysis: At specified time points after administration, animals are euthanized, and brain tissue (e.g., hippocampus) is collected for analysis of Aβ levels, markers of oxidative stress, and neuroinflammation.
Experimental Workflow Overview
The following diagram provides a general workflow for studying the effects of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). Cyclin-dependent kinase 5 (CDK5) has been identified as a key player in the pathogenesis of AD, primarily through its role in tau hyperphosphorylation. Roscovitine (B1683857) (CY-202, Seliciclib), a small molecule purine (B94841) analog, has emerged as a significant inhibitor of CDKs, particularly CDK5. This technical guide provides an in-depth overview of the role of roscovitine and related purines in Alzheimer's research, detailing their mechanism of action, summarizing key quantitative findings, outlining experimental protocols, and visualizing critical signaling pathways.
Introduction: The Role of CDK5 in Alzheimer's Disease
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase predominantly active in post-mitotic neurons.[1] Unlike other CDKs, its activation is not dependent on cyclins but on its association with the neuron-specific activators p35 or p39.[2][3] Under pathological conditions, such as those present in Alzheimer's disease, the p35 activator is cleaved by the calcium-dependent protease calpain into a more stable and potent activator, p25.[1][4] The resulting hyperactivation of the CDK5/p25 complex is a central event in AD pathology, leading to the hyperphosphorylation of tau protein. This aberrant phosphorylation causes tau to detach from microtubules, leading to microtubule destabilization and the aggregation of tau into NFTs, a hallmark of AD. Furthermore, dysregulated CDK5 activity has been implicated in other neurotoxic processes, including neuronal apoptosis and neuroinflammation.
Roscovitine: A Purine-Based CDK5 Inhibitor
Roscovitine is a synthetic purine that acts as a competitive inhibitor at the ATP-binding site of several CDKs, with a particularly high affinity for CDK5. Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for neurological disorders. By inhibiting CDK5, roscovitine directly targets a key enzyme in the cascade of events leading to tau pathology. Research has demonstrated that roscovitine can reduce tau phosphorylation, decrease neuronal cell death, and mitigate neuroinflammation in various experimental models of neurodegeneration.
Quantitative Data on the Efficacy of Roscovitine
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of roscovitine in models relevant to Alzheimer's disease.
Table 1: In Vitro Efficacy of Roscovitine
| Model System | Treatment | Outcome Measure | Result | Reference |
| SH-SY5Y cells | Roscovitine (µM) | Tau phosphorylation | Dose-dependent decrease | |
| Primary cortical neurons | Roscovitine | Microglial-dependent neurotoxicity | Significant attenuation | |
| Primary cortical microglia | Roscovitine | LPS-induced nitric oxide release | Attenuated |
Table 2: In Vivo Efficacy of Roscovitine
| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Rat model of optic nerve crush | Intravitreal roscovitine (10 µM) | Phosphorylated tau levels | Reduced by 1.6- to 3.5-fold | |
| Rat model of optic nerve crush | Intravitreal roscovitine (10 µM) | Retinal Ganglion Cell (RGC) survival | Increased from 1216 ± 122 to 1622 ± 130 cells/mm² | |
| Mouse model of traumatic brain injury | Central administration of roscovitine | Brain lesion volume | Decreased by 37% | |
| Rat model of cerebral ischemia | Roscovitine | CDK5 activity | Decreased by 87.2% |
Table 3: Pharmacokinetic and Toxicity Data
| Study Type | Dosing | Key Findings | Reference |
| Phase I Clinical Trial (Cancer) | 100, 200, 800 mg twice daily | Disease stabilization in 38% of patients. Dose-limiting toxicities at 800 mg (fatigue, rash, hyponatremia, hypokalemia). | |
| Mouse study | 25, 50, 100 mg/kg IP injection | Roscovitine penetrated the blood-brain barrier, with peak concentration at 30 minutes. 100 mg/kg was intolerable. |
Key Signaling Pathways Modulated by Roscovitine
Roscovitine's primary mechanism of action is the inhibition of CDK5. This intervention has downstream effects on several interconnected signaling pathways implicated in Alzheimer's disease.
CDK5 and Tau Hyperphosphorylation Pathway
Neurotoxic stimuli, such as Aβ, can lead to an influx of calcium, which activates calpain. Calpain then cleaves p35 to the more stable p25, leading to chronic activation of CDK5. Hyperactive CDK5 phosphorylates tau at multiple sites, contributing to NFT formation. Roscovitine directly inhibits CDK5, thus blocking this pathological cascade.
Interplay with GSK-3β Signaling
Glycogen synthase kinase 3 beta (GSK-3β) is another key kinase involved in tau hyperphosphorylation. There is evidence of crosstalk between the CDK5 and GSK-3β pathways. Aβ can activate GSK-3β, which in turn can phosphorylate tau. Some studies suggest that CDK5 activation may influence GSK-3β activity, creating a vicious cycle of tau phosphorylation. Roscovitine's inhibition of CDK5 may indirectly modulate GSK-3β activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols based on cited literature.
In Vitro Kinase Assay
This protocol is used to determine the inhibitory effect of roscovitine on CDK5 activity.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant active CDK5/p25 enzyme, a suitable substrate (e.g., Histone H1), [γ-³²P]ATP, and kinase assay buffer in a microcentrifuge tube.
-
Inhibitor Addition: Add varying concentrations of roscovitine or a vehicle control to the reaction tubes.
-
Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Electrophoresis: Separate the reaction products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Visualize the phosphorylated substrate by autoradiography.
-
Analysis: Quantify the radioactivity in the substrate bands to determine the extent of inhibition and calculate the IC₅₀ value for roscovitine.
Cell Culture Model of Tau Phosphorylation
This protocol assesses the effect of roscovitine on tau phosphorylation in a cellular context.
Cell Line: SH-SY5Y human neuroblastoma cells are commonly used.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions.
-
Treatment: Treat the cells with a neurotoxic stimulus (e.g., Aβ₂₅₋₃₅) to induce tau hyperphosphorylation, in the presence or absence of varying concentrations of roscovitine.
-
Lysis: After the treatment period (e.g., 24 hours), wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated tau (e.g., AT8, PHF-1) and total tau.
-
Incubate with appropriate secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Analysis: Quantify the band intensities and express the level of phosphorylated tau relative to total tau.
Animal Model of Neurodegeneration
This protocol outlines a general procedure for evaluating the neuroprotective effects of roscovitine in vivo.
Animal Model: A common model is the optic nerve crush model in rats, which induces retinal ganglion cell death and tauopathy.
Methodology:
-
Animal Surgery: Anesthetize the animals and perform an optic nerve crush (ONC) on one eye, with the contralateral eye serving as a sham control.
-
Drug Administration: Immediately after the ONC, administer roscovitine (e.g., 10 µM) or a vehicle control via intravitreal injection.
-
Tissue Collection: At a predetermined time point post-injury (e.g., 7 days for cell survival, 3 days for biochemical analysis), euthanize the animals and collect the retinas.
-
Immunohistochemistry for Cell Survival:
-
Fix, section, and stain the retinal flat mounts with an antibody against a retinal ganglion cell marker (e.g., Tuj-1).
-
Count the number of surviving RGCs per unit area using a fluorescence microscope.
-
-
Western Blotting for Protein Analysis:
-
Homogenize retinal tissue and perform Western blotting as described in the cell culture protocol to analyze levels of phosphorylated tau, total tau, and other relevant proteins (e.g., calpain-1, cleaved α-fodrin).
-
-
Statistical Analysis: Compare the results between the vehicle-treated and roscovitine-treated groups using appropriate statistical tests.
Roscovitine Derivatives and Other Purine Analogs
The promising preclinical results of roscovitine have spurred the development of derivatives and other purine analogs with improved selectivity and efficacy. For instance, CDK/CK1 dual-specificity inhibitors derived from roscovitine have been shown to inhibit cell proliferation and reduce the production of amyloid-beta. The exploration of other purine-based scaffolds continues to be an active area of research in the quest for multi-target-directed ligands for Alzheimer's disease.
Conclusion and Future Directions
Roscovitine and related purines represent a promising class of compounds for the therapeutic intervention of Alzheimer's disease. By targeting CDK5, a critical kinase in the pathogenic cascade, these molecules have demonstrated the ability to reduce tau hyperphosphorylation and protect against neuronal death in preclinical models. While early clinical trials in cancer have provided some safety data, further investigation is required to establish the efficacy and safety of roscovitine and its derivatives specifically for Alzheimer's disease. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring combination therapies, and conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients with Alzheimer's disease.
References
- 1. Roscovitine, a Cyclin-Dependent Kinase-5 Inhibitor, Decreases Phosphorylated Tau Formation and Death of Retinal Ganglion Cells of Rats after Optic Nerve Crush - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Potential cure of Alzheimer's disease by reducing the level of Cdk5 using two drugs, each with a different modus operandi - PMC [pmc.ncbi.nlm.nih.gov]
Aftin-4's Modulation of Gamma-Secretase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aftin-4, a roscovitine-related purine, has emerged as a significant pharmacological tool for investigating the mechanisms of amyloid-β (Aβ) peptide production, a central event in the pathogenesis of Alzheimer's disease. This technical guide provides an in-depth overview of this compound's effect on the activity of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides. This document summarizes key quantitative data, details experimental protocols for assessing this compound's activity, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and Gamma-Secretase
Gamma-secretase is an intramembrane protease complex with multiple substrates, including APP and the Notch receptor. Its activity is crucial for both normal physiological processes and pathological conditions. In the context of Alzheimer's disease, the differential cleavage of APP by γ-secretase, leading to the production of various Aβ isoforms, is of paramount interest. This compound has been identified as a potent inducer of Aβ42, the more amyloidogenic and neurotoxic form of the peptide, while having differential effects on other Aβ species and the processing of other γ-secretase substrates like Notch.
Quantitative Effects of this compound on Gamma-Secretase Activity
This compound selectively increases the production of Aβ42. The following tables summarize the quantitative data from various studies on the effects of this compound on Aβ peptide levels and APP C-terminal fragments (CTFs).
Table 1: Effect of this compound on Amyloid-β (Aβ) Peptide Production
| Cell Line/System | This compound Concentration | Aβ42 Production (Fold Increase vs. Control) | Aβ40 Production (Fold Increase vs. Control) | Aβ38 Production | Reference |
| N2a cells | 100 µM | ~7-fold | No significant change | Decreased | [1][2] |
| Primary Neurons | 100 µM | ~4-fold | Not reported | Not reported | [1] |
| Wild-type mouse brain homogenates | Not specified | ~2-fold | Not reported | Not reported | [1] |
| SH-SY5Y cells | 25 µM | Increased Aβ42/40 ratio to 1.06 | Not specified | Not specified | [3] |
| SH-SY5Y cells | 50 µM | Increased Aβ42/40 ratio to 1.47 | Not specified | Not specified |
Table 2: Effect of this compound on APP C-Terminal Fragments (CTFs)
| Cell Line | This compound Concentration | β-CTF (C99) Accumulation | α-CTF (C83) Levels | Reference |
| N2a cells (APP-Swedish) | 10 µM and 100 µM | Dose-dependent increase | Decrease |
Table 3: Effect of this compound on Notch Cleavage
| Cell Line | This compound Concentration | Cleaved Notch (NICD) Levels | Total Notch Levels | Reference |
| N2a-695 cells | 50 µM and 100 µM | Significant decrease | Weak effect |
Signaling Pathways and Mechanisms of Action
This compound's mechanism of action is intrinsically linked to the modulation of γ-secretase activity. Its effects are sensitive to and can be blocked by γ-secretase inhibitors, confirming its role in this pathway.
This compound's Impact on APP Processing
This compound appears to shift the cleavage preference of γ-secretase towards the production of Aβ42. This is accompanied by an accumulation of the β-CTF (C99), the direct substrate for γ-secretase in the amyloidogenic pathway.
This compound's Effect on Notch Signaling
In contrast to its effect on APP processing, this compound inhibits the cleavage of Notch, another critical substrate of γ-secretase. This differential modulation is a key aspect of its activity.
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies investigating this compound.
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing neuronal cell lines and treating them with this compound to study its effects on γ-secretase activity.
Materials:
-
N2a cells stably expressing human APP-695 (N2a-APP695) or SH-SY5Y cells.
-
Cell culture medium (e.g., DMEM for N2a, DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
This compound (stock solution prepared in DMSO).
-
Vehicle control (DMSO).
Procedure:
-
Seed N2a-APP695 or SH-SY5Y cells in appropriate culture plates (e.g., 6-well or 12-well plates).
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency (typically 70-80%).
-
Prepare fresh dilutions of this compound in cell culture medium from a stock solution in DMSO. A vehicle control with the same concentration of DMSO should also be prepared.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired period, typically 18 to 24 hours.
-
After incubation, collect the conditioned medium for Aβ ELISA and/or lyse the cells for Western blot analysis of APP-CTFs and Notch cleavage.
Quantification of Amyloid-β Peptides by ELISA
This protocol outlines the steps for measuring the levels of Aβ42, Aβ40, and Aβ38 in the conditioned medium of this compound-treated cells using a sandwich ELISA.
Materials:
-
Conditioned medium from this compound treated and control cells.
-
ELISA plates (e.g., Maxisorp).
-
Capture antibody (e.g., monoclonal antibody 6E10).
-
Detection antibodies (biotinylated polyclonal antibodies specific for Aβ38, Aβ40, and Aβ42).
-
Streptavidin-HRP.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking buffer (e.g., PBST + 0.5% BSA).
-
Synthetic Aβ peptides for standard curves.
Procedure:
-
Coat ELISA plates with the capture antibody overnight at 4°C.
-
Wash the plates with wash buffer.
-
Block the plates with blocking buffer for at least 1 hour at room temperature.
-
Add conditioned media samples and synthetic Aβ standards to the wells and incubate for 2 hours at room temperature, followed by an overnight incubation at 4°C.
-
Wash the plates.
-
Add the appropriate biotinylated detection antibody and incubate for 75 minutes at room temperature.
-
Wash the plates.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plates.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentrations of Aβ peptides in the samples based on the standard curves.
Western Blot Analysis of APP C-Terminal Fragments (CTFs)
This protocol describes the detection of APP-CTFs (C99 and C83) in cell lysates from this compound-treated cells.
Materials:
-
Cell lysates from this compound treated and control cells.
-
SDS-PAGE gels (e.g., 10-20% Tris-Tricine gels).
-
Nitrocellulose or PVDF membranes.
-
Primary antibody against the C-terminus of APP (e.g., rabbit polyclonal anti-APP-C-terminal).
-
Secondary antibody (HRP-conjugated anti-rabbit IgG).
-
Chemiluminescent substrate.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Loading buffer.
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Mix the protein lysates with loading buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against APP-C-terminal overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Western Blot Analysis of Notch Cleavage
This protocol is for detecting the cleaved form of Notch (Notch Intracellular Domain, NICD) in cell lysates.
Materials:
-
Cell lysates from this compound treated and control cells.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibody specific for cleaved Notch1 (e.g., anti-cleaved Notch1 (Val1744)).
-
Primary antibody for total Notch1 (as a loading control).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
-
Lysis buffer.
-
Loading buffer.
Procedure:
-
Prepare cell lysates as described in the APP-CTF Western blot protocol.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane.
-
Incubate the membrane with the primary antibody against cleaved Notch1 overnight at 4°C.
-
For a loading control, a separate blot can be run and probed with an antibody against total Notch1.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the cleaved Notch1 signal to the total Notch1 signal.
Conclusion
This compound serves as a valuable research tool for dissecting the molecular mechanisms of γ-secretase modulation. Its ability to selectively increase Aβ42 production while inhibiting Notch cleavage provides a unique pharmacological profile for studying the differential regulation of γ-secretase activity on its key substrates. The experimental protocols detailed in this guide offer a framework for researchers to investigate the effects of this compound and other potential γ-secretase modulators in various experimental systems. Further research into the precise binding site and the downstream consequences of this compound's action will continue to illuminate the complex biology of γ-secretase and its role in Alzheimer's disease.
References
- 1. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Interaction of Aftin-4 with VDAC1 and Prohibitin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aftin-4, a tri-substituted purine (B94841) derived from roscovitine, has been identified as a potent modulator of amyloid-beta (Aβ) peptide production, specifically increasing the ratio of the toxic Aβ42 isoform to Aβ40.[1][2] This activity has positioned this compound as a valuable chemical tool for investigating the molecular mechanisms underlying Alzheimer's disease pathology. Foundational studies have revealed that this compound exerts its effects through direct interaction with key mitochondrial proteins, namely the Voltage-Dependent Anion Channel 1 (VDAC1) and Prohibitin. This technical guide provides a comprehensive overview of the current understanding of these interactions, including qualitative and quantitative data, detailed experimental methodologies, and a proposed signaling pathway. The information presented herein is intended to serve as a resource for researchers in neurodegenerative disease and drug development professionals exploring novel therapeutic targets.
Introduction
The aggregation of the amyloid-beta (Aβ) peptide, particularly the Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's disease (AD). Small molecules that can modulate the production of Aβ peptides are invaluable for elucidating the intricacies of the disease process. This compound is one such molecule, a novel compound that selectively and potently increases the production of Aβ42.[2][3] Through affinity chromatography coupled with mass spectrometry, VDAC1 and Prohibitin, both primarily localized to the mitochondria, have been identified as direct binding partners of this compound.[3] This discovery has opened new avenues for understanding the link between mitochondrial function and amyloidogenesis. This guide will delve into the specifics of the this compound interaction with VDAC1 and Prohibitin, providing a detailed examination of the available data and experimental approaches.
Quantitative Data on this compound Activity and Interactions
While direct binding affinities (e.g., Kd values) for the interaction between this compound and VDAC1 or Prohibitin have not been reported in the available literature, the cellular potency of this compound in modulating Aβ42 production has been quantified. Additionally, competitive binding experiments have provided some insight into the relative interaction strengths.
| Parameter | Molecule | Value | Assay System | Reference |
| EC50 for Aβ42 Production | This compound | 30 µM | N2a cells | |
| Inhibition of Prohibitin Binding to this compound Beads | Fenofibrate | 77.5 ± 9.19% | Competitive Affinity Chromatography | |
| Inhibition of Prohibitin Binding to this compound Beads | Celecoxib | 22 ± 9.9% | Competitive Affinity Chromatography | |
| Inhibition of Prohibitin Binding to this compound Beads | This compound | 27.5 ± 9.19% | Competitive Affinity Chromatography |
Proposed Signaling Pathway and Mechanism of Action
The interaction of this compound with VDAC1 and Prohibitin is believed to be a key upstream event leading to the modulation of γ-secretase activity and the subsequent increase in Aβ42 production. While the precise molecular cascade is still under investigation, a plausible signaling pathway can be proposed based on the current evidence.
This compound's interaction with the mitochondrial proteins VDAC1 and Prohibitin is thought to perturb the local membrane environment. This perturbation may lead to a relocalization of γ-secretase components, thereby altering the cleavage specificity of the enzyme in favor of Aβ42 production. Importantly, the effects of this compound on Aβ production are blocked by γ-secretase inhibitors, confirming the central role of this enzyme in the pathway. While this compound does interact with mitochondrial proteins, it does not appear to induce apoptosis or significantly impact mitochondrial functional parameters such as membrane potential or cytochrome c release. However, it does cause reversible changes to the mitochondrial ultrastructure.
Experimental Protocols
The identification of VDAC1 and Prohibitin as this compound binding partners was achieved through affinity chromatography. The following is a representative protocol based on established methodologies for this technique.
This compound Affinity Chromatography for Target Identification
Objective: To isolate and identify proteins from cell lysates that bind to this compound.
Materials:
-
This compound-immobilized agarose (B213101) beads (or NHS-activated agarose beads for custom coupling)
-
Control agarose beads (without this compound)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or a buffer containing a high concentration of free this compound)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Cell culture (e.g., N2a cells)
-
Bradford assay reagent
-
SDS-PAGE gels and reagents
-
Mass spectrometry compatible silver stain or Coomassie stain
Procedure:
-
Cell Lysate Preparation:
-
Culture N2a cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using the Bradford assay.
-
-
Affinity Resin Equilibration:
-
Wash the this compound-immobilized and control agarose beads with lysis buffer three times.
-
-
Binding of Proteins to Affinity Resin:
-
Incubate a defined amount of cell lysate (e.g., 1-2 mg of total protein) with the equilibrated this compound beads and control beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 500 x g for 1 minute).
-
Discard the supernatant (flow-through).
-
Wash the beads extensively with wash buffer (e.g., 5 washes with 10 bead volumes of buffer) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by adding elution buffer to the beads.
-
Incubate for 5-10 minutes at room temperature.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Immediately neutralize the eluate with neutralization buffer if using a low pH elution buffer.
-
-
Analysis of Eluted Proteins:
-
Analyze the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by silver staining or Coomassie staining.
-
Excise the protein bands that are present in the this compound eluate but not in the control eluate.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Conclusion and Future Directions
The identification of VDAC1 and Prohibitin as direct binding partners of this compound provides a critical link between mitochondrial proteins and the regulation of amyloid-beta production. While the current understanding of this interaction is primarily qualitative, it lays the groundwork for future investigations. Key future directions should include the quantitative characterization of the binding affinities of this compound to VDAC1 and Prohibitin using techniques such as surface plasmon resonance or microscale thermophoresis. Elucidating the precise downstream signaling events following this interaction will be crucial for a complete understanding of this compound's mechanism of action and for the potential development of novel therapeutics targeting the mitochondria-amyloid axis in Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
Aftin-4 and the Amyloid Cascade Hypothesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The amyloid cascade hypothesis has been a central framework in Alzheimer's disease (AD) research for decades, positing that the accumulation of amyloid-β (Aβ) peptides, particularly the Aβ42 isoform, is the initiating pathological event. The small molecule Aftin-4 has emerged as a critical research tool for investigating this hypothesis. This compound, a roscovitine-related purine (B94841), selectively induces the production of Aβ42 both in vitro and in vivo, effectively creating a chemical model of amyloidogenesis. This guide provides a comprehensive technical overview of this compound, its mechanism of action in the context of the amyloid cascade, detailed experimental protocols for its use, and a summary of key quantitative findings. The information presented herein is intended to equip researchers and drug development professionals with the knowledge to effectively utilize this compound as a tool to explore the intricacies of AD pathogenesis and to screen for potential therapeutic interventions.
Introduction: The Amyloid Cascade Hypothesis and the Role of this compound
The amyloid cascade hypothesis stipulates that an imbalance between the production and clearance of Aβ peptides is the primary cause of Alzheimer's disease.[1] This leads to the accumulation and aggregation of Aβ, particularly the more fibrillogenic 42-amino acid form (Aβ42), in the brain.[2] These aggregates are believed to initiate a cascade of downstream pathological events, including neuroinflammation, tau pathology (neurofibrillary tangles), synaptic dysfunction, and eventual neuronal death, culminating in cognitive decline.[1]
This compound (Amyloid forty-two inducer-4) is a novel tri-substituted purine compound that has been identified as a potent and selective inducer of Aβ42 production.[2][3] Unlike many genetic models of AD which can have complex and sometimes confounding phenotypes, this compound provides a direct and acute chemical method to elevate Aβ42 levels, offering a unique model to study the direct consequences of increased Aβ42 in a controlled manner. It has been demonstrated to increase Aβ42 production in various experimental systems, including cell cultures and mouse models, without significantly affecting the levels of the more abundant Aβ40 isoform. This selectivity makes this compound an invaluable tool for dissecting the specific role of Aβ42 in the amyloid cascade.
Mechanism of Action of this compound
This compound's mechanism of action is intrinsically linked to the modulation of γ-secretase activity, a key enzyme in the production of Aβ peptides from the amyloid precursor protein (APP).
Modulation of γ-Secretase Activity
This compound's primary effect is to shift the cleavage preference of the γ-secretase complex towards the production of Aβ42. Evidence for this comes from studies showing that the Aβ42-inducing effect of this compound is blocked by γ-secretase inhibitors. However, this compound does not appear to directly bind to the catalytic site of γ-secretase. Instead, it is proposed to alter the local membrane environment where γ-secretase is active, thereby influencing its substrate processing.
Interaction with Cellular Targets
Affinity chromatography coupled with mass spectrometry has identified several cellular proteins that interact with this compound. These include:
-
Voltage-dependent anion channel 1 (VDAC1): A mitochondrial outer membrane protein involved in the transport of ions and metabolites.
-
Prohibitin: A protein implicated in mitochondrial biogenesis, cell cycle regulation, and apoptosis.
-
Mitofilin: A mitochondrial inner membrane protein that regulates mitochondrial architecture.
The interaction of this compound with these mitochondrial proteins is significant, as mitochondrial dysfunction is a well-established early feature of Alzheimer's disease. This compound treatment has been shown to induce reversible changes in mitochondrial morphology, reminiscent of those observed in AD brains.
Impact on Notch Signaling
The γ-secretase complex is also responsible for the cleavage of other transmembrane proteins, including the Notch receptor, a key regulator of cell fate decisions. This compound has been shown to inhibit the cleavage of Notch in a concentration-dependent manner. This finding further supports the model that this compound modulates γ-secretase activity, as it affects multiple substrates of this enzyme.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from studies on this compound, providing a clear overview of its potency and effects in various experimental models.
| In Vitro Model | This compound Concentration | Fold Increase in Aβ42 (vs. DMSO control) | Reference |
| N2a-695 cells | 50 µM | ~7-fold | |
| Primary Neurons | 50 µM | ~4-fold | |
| SH-SY5Y cells | 25 µM | 1.18-fold (Aβ42/40 ratio) | |
| SH-SY5Y cells | 50 µM | 1.63-fold (Aβ42/40 ratio) |
Table 1: In Vitro Induction of Aβ42 by this compound
| In Vivo Model | This compound Dose and Administration | Effect on Hippocampal Aβ42 | Reference |
| Mice | 3-20 nmol (intracerebroventricular) | Dose-dependent increase | |
| Mice | 30 mg/kg (intraperitoneal) | No significant change in plasma Aβ |
Table 2: In Vivo Effects of this compound on Aβ42 Levels
| Parameter | Effect of this compound Treatment | In Vivo Model | Reference |
| Lipid Peroxidation | Increased | Mice (hippocampus) | |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) | Increased | Mice (brain) | |
| Synaptophysin Expression | Decreased | Mice (hippocampus) | |
| Learning and Memory | Deficits observed | Mice |
Table 3: In Vivo Pathological and Behavioral Consequences of this compound Treatment
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. These protocols are based on published literature and standard laboratory practices.
In Vitro Cell Culture and this compound Treatment
Objective: To induce Aβ42 production in cultured neuronal cells.
Materials:
-
N2a-695 cells (stably expressing human APP-695) or SH-SY5Y cells.
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
This compound (stock solution in DMSO).
-
DMSO (vehicle control).
-
Cell culture plates.
Protocol:
-
Seed N2a-695 or SH-SY5Y cells in culture plates at a desired density and allow them to adhere overnight.
-
Prepare working solutions of this compound in cell culture medium from the DMSO stock. A typical final concentration for this compound is 25-50 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a specified period, typically 18-24 hours.
-
After incubation, collect the cell culture supernatant for Aβ analysis and lyse the cells for protein quantification or other downstream applications.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ42 Quantification
Objective: To quantify the concentration of Aβ42 in cell culture supernatants or brain homogenates.
Materials:
-
Aβ42 ELISA kit (commercially available).
-
Collected cell culture supernatants or brain homogenates.
-
Plate reader.
Protocol:
-
Follow the manufacturer's instructions for the specific Aβ42 ELISA kit.
-
Briefly, coat the ELISA plate with a capture antibody specific for Aβ42.
-
Add standards and samples (cell culture supernatants or diluted brain homogenates) to the wells.
-
Incubate to allow Aβ42 to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate to allow the detection antibody to bind to the captured Aβ42.
-
Wash the plate again.
-
Add the enzyme substrate and incubate to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of Aβ42 in the samples based on the standard curve.
Western Blotting for Cleaved Notch
Objective: To assess the effect of this compound on Notch signaling by detecting the cleaved form of the Notch receptor.
Materials:
-
Cell lysates from this compound treated and control cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against cleaved Notch1 (Val1744).
-
Primary antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Quantify the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Notch1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
In Vivo Administration of this compound in Mice
Objective: To induce an Alzheimer's-like pathology in a mouse model.
Materials:
-
This compound.
-
Vehicle solution (e.g., 40% DMSO in distilled water for intraperitoneal injection).
-
Stereotaxic apparatus (for intracerebroventricular injection).
-
Anesthetic.
-
Syringes and needles.
Protocol (Intracerebroventricular - ICV - Injection):
-
Anesthetize the mouse.
-
Secure the mouse in a stereotaxic apparatus.
-
Make a small incision in the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the lateral ventricle.
-
Slowly inject this compound (e.g., 3-20 nmol in a small volume) into the ventricle.
-
Suture the incision.
-
Allow the mouse to recover and monitor for any adverse effects.
-
Behavioral testing and tissue collection can be performed at specified time points after injection.
Protocol (Intraperitoneal - IP - Injection):
-
Prepare the this compound solution in the appropriate vehicle.
-
Inject the desired dose (e.g., 30 mg/kg) into the peritoneal cavity of the mouse.
-
Monitor the mouse for any adverse effects.
-
Behavioral testing and tissue collection can be performed at specified time points after injection.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows related to this compound.
Caption: this compound's proposed mechanism of action.
Caption: In vitro experimental workflow for this compound studies.
Caption: In vivo experimental workflow for this compound studies.
Conclusion
This compound is a powerful and specific pharmacological tool for probing the amyloid cascade hypothesis of Alzheimer's disease. Its ability to selectively increase Aβ42 production provides a unique opportunity to study the direct downstream consequences of this key pathological peptide. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies, with the ultimate goal of advancing our understanding of AD and accelerating the discovery of effective therapies. The continued use of this compound in various experimental settings will undoubtedly contribute to a more nuanced understanding of the complex molecular and cellular events that drive the progression of this devastating neurodegenerative disease.
References
The Dawn of an Alzheimer's Model: Early Research and Discovery of Aftin-4
A Technical Whitepaper for Drug Development Professionals
Introduction
The study of Alzheimer's disease (AD) has long been hampered by the difficulty of modeling its complex pathology in vitro and in vivo. A significant breakthrough in this area came with the discovery of Aftin-4 (Amyloid forty-two inducer-4), a small molecule capable of selectively increasing the production of the neurotoxic amyloid-beta 42 (Aβ42) peptide. This document provides an in-depth technical guide to the foundational research on this compound, detailing its discovery, mechanism of action, and the experimental protocols that defined its initial characterization. The information presented here is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this critical tool in AD research.
Discovery of this compound: A Novel Roscovitine-Related Purine (B94841)
This compound was identified during a screening of compounds for their ability to alter amyloid-beta (Aβ) production in cultured neuroblastoma cells (N2a-695) that stably express human amyloid precursor protein (APP-695).[1] It was characterized as a roscovitine-related purine that, unlike its parent compound, lacks the hydrogen-bonding potential at the N6 position, a key feature for kinase binding.[1] This structural modification diverts its activity away from cyclin-dependent kinases and towards a novel mechanism that potently and selectively elevates the levels of Aβ42, the primary component of amyloid plaques in AD brains.[1][2]
Quantitative Effects of this compound on Amyloid-Beta Production
Early studies meticulously quantified the dose- and time-dependent effects of this compound on Aβ peptide levels in various cell and tissue models. The data consistently demonstrated a selective increase in Aβ42 with little to no change in Aβ40 levels, thus significantly altering the crucial Aβ42/Aβ40 ratio, a key pathological hallmark of AD.[1]
In Vitro Data
| Cell/Tissue Type | This compound Concentration | Treatment Duration | Fold Increase in Aβ42 (vs. DMSO control) | Effect on Aβ40 | Reference |
| N2a-695 cells | 50 µM | 18 hours | ~7-fold | No significant change | |
| N2a-695 cells | Optimal conditions | - | Up to 13-fold | No significant change | |
| Primary Hippocampal Neurons | - | - | ~4-fold | No significant change | |
| Primary Cortical Neurons | 10 µM | - | Significant increase | No significant change | |
| Primary Cortical Neurons | - | - | ~2.9-fold | No significant change | |
| Brain Lysates | - | - | ~2-fold | No significant change |
In Vivo Data
| Animal Model | Administration Route | This compound Dose | Time Point | Effect on Aβ42 in Hippocampus | Effect on Aβ40 in Hippocampus | Reference |
| Mice | Intracerebroventricular | 3-20 nmol | 5-14 days | Increased | No significant change |
Mechanism of Action: Modulation of γ-Secretase Activity
The primary mechanism of action of this compound involves the modulation of the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of APP to produce Aβ peptides.
Interaction with the γ-Secretase Complex
This compound's effect on Aβ42 production is dependent on active γ-secretase. Pre-treatment of cells with known γ-secretase inhibitors, such as DAPT and BMS-299897, completely blocks the this compound-induced increase in Aβ42. This suggests that this compound does not stimulate Aβ42 production through a separate pathway but rather modifies the activity of the existing enzymatic machinery.
Effects on Notch Signaling
Further evidence for the targeting of γ-secretase by this compound comes from its effects on Notch signaling. The Notch protein is another well-characterized substrate of γ-secretase. Treatment of N2a-695 cells with this compound resulted in a concentration-dependent inhibition of Notch cleavage, indicating a direct or indirect modulation of γ-secretase activity.
Caption: this compound modulates γ-secretase, boosting Aβ42 from APP while inhibiting Notch cleavage.
Interaction with Mitochondrial Proteins
Affinity chromatography and mass spectrometry studies identified three mitochondrial proteins that interact with this compound: Voltage-Dependent Anion Channel 1 (VDAC1), prohibitin, and mitofilin. These interactions are significant as these proteins are also found in other cellular membranes and lipid rafts. It is hypothesized that by binding to these proteins, this compound perturbs the subcellular localization and membrane environment of the γ-secretase components, thereby shifting its cleavage preference to favor the production of Aβ42. Electron microscopy has shown that this compound induces a reversible mitochondrial phenotype reminiscent of that observed in AD brains.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early research of this compound.
Cell Culture and this compound Treatment (In Vitro)
-
Cell Line: N2a-695 cells (mouse neuroblastoma cells stably expressing human APP-695) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and G418 (200 µg/mL).
-
Plating: Cells were plated in 6-well plates at a density of 2 x 10^5 cells/well.
-
This compound Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Treatment: The following day, the culture medium was replaced with fresh medium containing the desired concentration of this compound (e.g., 10-100 µM) or an equivalent volume of DMSO as a vehicle control.
-
Incubation: Cells were incubated for a specified duration (e.g., 3, 6, 12, 18, or 24 hours).
-
Sample Collection: After incubation, the conditioned medium was collected for Aβ ELISA, and the cells were lysed for protein analysis by Western blot.
Caption: Workflow for in vitro this compound studies on N2a-695 cells.
Amyloid-Beta ELISA
-
Coating: 96-well ELISA plates were coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 overnight at 4°C.
-
Blocking: Plates were washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Sample Incubation: Conditioned media samples and Aβ standards were added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody that recognizes the N-terminus of Aβ was added and incubated for 1 hour.
-
Streptavidin-HRP: Plates were washed, and streptavidin-horseradish peroxidase (HRP) was added for 30 minutes.
-
Substrate: After a final wash, a colorimetric HRP substrate (e.g., TMB) was added, and the reaction was stopped with sulfuric acid.
-
Reading: The optical density was read at 450 nm using a microplate reader. Aβ concentrations were calculated from the standard curve.
Western Blot for Notch Cleavage
-
Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20 µg) were separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked in 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody against cleaved Notch or total Notch.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Administration of this compound
-
Animal Model: Wild-type mice were used for these studies.
-
Intracerebroventricular (ICV) Injection:
-
Mice were anesthetized and placed in a stereotaxic frame.
-
A small burr hole was drilled in the skull over the lateral ventricle.
-
This compound (3-20 nmol dissolved in a suitable vehicle) was injected into the lateral ventricle using a Hamilton syringe.
-
-
Intraperitoneal (IP) Injection:
-
This compound was dissolved in 40% DMSO in distilled water.
-
The solution was administered via intraperitoneal injection at a dose of 3-30 mg/kg body weight.
-
-
Post-Treatment: Animals were monitored for a specified period (e.g., 5 to 14 days).
-
Tissue Collection: At the end of the study, mice were euthanized, and the hippocampus was dissected for Aβ ELISA and other analyses.
Conclusion
The early research and discovery of this compound marked a pivotal moment in Alzheimer's disease research. By providing a reliable and selective method to induce Aβ42 production, this compound has become an invaluable tool for studying the downstream pathological consequences of amyloidogenesis. The detailed understanding of its mechanism of action, centered on the modulation of γ-secretase activity and interactions with key mitochondrial proteins, has opened new avenues for therapeutic intervention. The experimental protocols outlined in this whitepaper provide a foundation for the continued use and exploration of this compound and similar molecules in the quest to unravel the complexities of Alzheimer's disease and develop effective treatments.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Aftin-4: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aftin-4 is a synthetic, roscovitine-related, tri-substituted purine (B94841) that has garnered significant interest in the field of Alzheimer's disease research.[1] It functions as a potent and selective inducer of amyloid-β42 (Aβ42) peptide production, a key event in the pathogenesis of Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, with a focus on presenting quantitative data, experimental methodologies, and visual representations of its biological pathways.
Chemical Properties and Structure
This compound is characterized as a white to off-white solid powder.[4][5] Its core structure is a purine ring system with substitutions that are critical for its biological activity. Unlike its parent compound, roscovitine (B1683857), this compound lacks significant kinase inhibitory activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₈N₆O | |
| Molecular Weight | 368.48 g/mol | |
| CAS Number | 866893-90-5 | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (25 mg/mL) | |
| Storage | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months |
Chemical Structure and Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | (2R)-2-[[9-(1-Methylethyl)-6-[methyl(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |
| SMILES | CC--INVALID-LINK--Nc1nc(N(C)Cc2ccccc2)c2ncn(C(C)C)c2n1 | |
| InChI Key | YPYWONAECUVKHY-MRXNPFEDSA-N |
Mechanism of Action
This compound selectively increases the production of Aβ42 peptides from the amyloid precursor protein (APP). This effect is achieved through the modulation of γ-secretase activity, an enzyme complex responsible for the final cleavage of APP. The activity of this compound is dependent on γ-secretase, as its effects can be blocked by γ-secretase inhibitors.
The proposed mechanism involves the interaction of this compound with mitochondrial proteins, specifically the voltage-dependent anion channel 1 (VDAC1), prohibitin, and mitofilin. This interaction is thought to interfere with subcellular compartmentalization and the properties of lipid rafts, ultimately shifting the cleavage preference of γ-secretase towards the production of Aβ42. This compound has been shown to induce a 7-fold increase in Aβ42 production in N2a cells and a 4-fold increase in primary neurons, with an EC₅₀ of 30 μM.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are often proprietary. However, based on published literature, the following outlines the general methodologies used in studying this compound.
Synthesis of this compound
This compound is a tri-substituted purine derived from roscovitine. The synthesis is a multi-step process that begins with 2,6-dichloropurine (B15474). The general synthetic scheme involves:
-
Amination at position 6: 2,6-dichloropurine is reacted with N-methylbenzylamine.
-
Alkylation at position 9: The resulting intermediate is alkylated using an alkyl halide, such as isopropyl bromide, in a dipolar aprotic solvent like DMSO.
-
Amination at position 2: The final amination is achieved by heating the chloro derivative with (R)-2-aminobutanol.
Cell Culture and Treatment
-
Cell Lines: N2a (mouse neuroblastoma) cells, N2a cells stably expressing human APP-695 (N2a-695), and primary neuronal cultures are commonly used.
-
Treatment: this compound is typically dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of this compound (e.g., 10-100 μM) for specified durations (e.g., 3-24 hours).
Measurement of Aβ Levels
-
ELISA: Enzyme-linked immunosorbent assays are the primary method for quantifying extracellular Aβ40 and Aβ42 levels in cell culture supernatants.
-
Immunoprecipitation-Western Blot (IP-WB): This technique is used to confirm the results obtained from ELISA and to analyze cell lysates.
In Vivo Studies
In vivo studies in mice have shown that both intracerebroventricular and systemic intraperitoneal administration of this compound increases Aβ1-42 levels in the hippocampus. This is accompanied by oxidative stress, neuroinflammation, and learning deficits, creating an acute Alzheimer's disease-like toxicity model in rodents. These effects can be blocked by pre-treatment with a γ-secretase inhibitor, further confirming the mechanism of action observed in vitro.
Conclusion
This compound is a valuable research tool for investigating the molecular mechanisms underlying the amyloid cascade hypothesis of Alzheimer's disease. Its ability to selectively and potently induce Aβ42 production in both in vitro and in vivo models provides a platform for studying the pathological consequences of increased Aβ42 and for screening potential therapeutic agents that can modulate this pathway. The detailed chemical and biological data presented in this guide offer a solid foundation for researchers and drug development professionals working in this critical area of neuroscience.
References
- 1. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
- 5. This compound = 98 HPLC 866893-90-5 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Aftin-4 in N2a Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for utilizing Aftin-4, a small molecule inducer of Amyloid-β42 (Aβ42) production, in mouse neuroblastoma (N2a) cells. This document is intended for researchers in the fields of Alzheimer's disease, neurobiology, and drug discovery.
This compound serves as a potent research tool to study the mechanisms of Aβ42 generation, a key pathological hallmark of Alzheimer's disease. It selectively increases the production of Aβ42 over other amyloid beta isoforms, such as Aβ40.[1][2] The EC50 for this effect in N2a cells is approximately 30 μM.[1] Studies have shown that this compound's mechanism of action involves the modulation of γ-secretase activity, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Aβ42 production in N2a cells based on published data.
Table 1: Dose-Dependent Effect of this compound on Aβ42 Production in N2a-695 Cells
| This compound Concentration (μM) | Fold Increase in Aβ42 (vs. DMSO control) |
| 10 | ~2-fold |
| 30 | ~7-fold |
| 100 | Up to 13-fold |
Data is approximated from published experimental results. Actual values may vary based on experimental conditions.
Table 2: Time-Dependent Effect of 100 μM this compound on Aβ42 Production in N2a-695 Cells
| Incubation Time (hours) | Aβ42 Concentration (pg/mL) |
| 3 | Significant increase observed |
| 12 | Near maximal increase |
| 24 | Sustained high-level production |
Data is approximated from published experimental results. Optimal incubation times may need to be determined empirically.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
N2a cells (or N2a cells stably expressing human APP, e.g., N2a-695)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates (e.g., 6-well or 12-well)
Protocol:
-
Seed N2a cells in cell culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions (e.g., ≤0.2%) and include a vehicle-only control.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 12-24 hours).
Quantification of Aβ42 by ELISA
Materials:
-
Conditioned medium from this compound treated and control cells
-
Aβ42 ELISA kit
-
Microplate reader
Protocol:
-
Following treatment, carefully collect the conditioned medium from each well.
-
Centrifuge the medium at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells or debris.
-
Perform the Aβ42 ELISA on the cleared supernatant according to the manufacturer's instructions.
-
Briefly, this typically involves adding the samples and standards to a pre-coated plate, followed by incubation with detection and secondary antibodies, and finally a substrate for colorimetric or fluorometric detection.
-
Read the plate on a microplate reader and calculate the concentration of Aβ42 in each sample based on the standard curve.
Analysis of APP C-terminal Fragments (CTFs) by Immunoprecipitation and Western Blot (IP-WB)
Materials:
-
Cell lysates from this compound treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the C-terminus of APP (for immunoprecipitation)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary and secondary antibodies for Western blotting
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with an antibody specific for the C-terminus of APP overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer.
-
-
Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody that recognizes APP CTFs.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Discussion of Signaling Pathway
This compound has been shown to interact with several mitochondrial proteins, including Voltage-Dependent Anion Channel 1 (VDAC1), prohibitin, and mitofilin. This interaction is believed to perturb the subcellular localization of the γ-secretase complex, thereby modulating its enzymatic activity. The altered activity of γ-secretase favors the cleavage of the amyloid precursor protein (APP) to produce the aggregation-prone Aβ42 peptide, while not significantly affecting the production of Aβ40. This leads to an accumulation of the β-C-terminal fragment (β-CTF) of APP. Furthermore, this compound has been observed to inhibit the cleavage of another well-known γ-secretase substrate, Notch, in a concentration-dependent manner. This suggests that this compound acts as a modulator of γ-secretase, altering its substrate specificity.
References
Application Notes and Protocols for Aftin-4 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aftin-4 is a small molecule modulator of γ-secretase activity, which has been identified as a potent inducer of amyloid-beta 42 (Aβ42) production in vitro and in vivo.[1][2] In primary neuron cultures, this compound serves as a valuable research tool to study the mechanisms of Aβ42 generation, a key event in the pathogenesis of Alzheimer's disease.[1][2] Unlike broad-spectrum γ-secretase inhibitors, this compound selectively increases the production of Aβ42 without significantly affecting the levels of Aβ40.[1] This selective activity allows for the specific investigation of pathways related to the amyloidogenic processing of the amyloid precursor protein (APP).
The mechanism of action of this compound involves its interaction with components of the γ-secretase complex and mitochondrial proteins, including VDAC1, prohibitin, and mitofilin. This interaction is thought to alter the subcellular localization and enzymatic activity of γ-secretase, thereby favoring the cleavage of APP to produce Aβ42. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to induce and study Aβ42 production.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Aβ42 Production in Primary Neuron Cultures
| This compound Concentration (µM) | Fold Increase in Secreted Aβ42 (vs. DMSO control) | Neuron Type | Incubation Time (hours) | Reference |
| 10 | Significant Increase | Hippocampal & Cortical | 24 | |
| 25 | ~1.06 (Aβ42/Aβ40 ratio) | SH-SY5Y (neuron-like) | 24 | |
| 30 | EC₅₀ | N2a cells | Not Specified | |
| 50 | ~1.47 (Aβ42/Aβ40 ratio) | SH-SY5Y (neuron-like) | 24 | |
| 100 | ~4-fold | Hippocampal | 24 | |
| 100 | ~2.9-fold | Cortical | 24 |
Table 2: Time-Course of this compound-Induced Aβ42 Production
| Incubation Time (hours) | Fold Increase in Secreted Aβ42 (vs. DMSO control) | Cell Type | This compound Concentration (µM) | Reference |
| 12 | Plateau reached | N2a-AβPP695 | 100 | |
| 24 | Up to 13-fold | N2a-695 | 100 | |
| 48 | Stable after plateau | N2a-AβPP695 | 100 |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures from Mouse Embryos
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 15.5 (E15.5) mice.
Materials:
-
Timed-pregnant E15.5 mice
-
DMEM/F12 medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine (PDL)
-
Sterile dissection tools
-
Sterile culture plates or coverslips
Procedure:
-
Plate Coating:
-
One day prior to dissection, coat culture plates or coverslips with 100 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash the plates three times with sterile water and allow them to air dry completely in a sterile hood.
-
(Optional) For enhanced neuronal survival and attachment, coat the plates with 5 µg/mL laminin in HBSS for at least 4 hours at 37°C before use.
-
-
Neuron Isolation:
-
Euthanize the pregnant mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the embryonic brains and place them in ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the cortices from the brains and place them in a new dish with ice-cold HBSS.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I to a final concentration of 100 µg/mL and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Add an equal volume of DMEM containing 10% FBS to inactivate the trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Cell Plating and Maintenance:
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine the cell density using a hemocytometer.
-
Plate the neurons on the pre-coated plates at a density of 2 x 10⁵ cells/cm².
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed maintenance medium.
-
Continue to perform half-media changes every 2-3 days.
-
Neurons are typically mature and ready for treatment by 7-10 days in vitro (DIV).
-
Protocol 2: this compound Treatment of Primary Neuron Cultures
This protocol outlines the procedure for treating mature primary neurons with this compound to induce Aβ42 production.
Materials:
-
Mature primary neuron cultures (DIV 7-10)
-
This compound (stock solution in DMSO)
-
Neurobasal maintenance medium
-
DMSO (vehicle control)
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed Neurobasal maintenance medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration used.
-
-
Treatment of Neurons:
-
Carefully remove half of the conditioned medium from each well of the neuron culture plate.
-
Add an equal volume of the prepared this compound working solution or vehicle control to the respective wells.
-
Gently mix the medium in the wells by pipetting up and down a few times.
-
Return the culture plate to the 37°C, 5% CO₂ incubator.
-
-
Incubation:
-
Incubate the neurons with this compound for the desired period. Based on published data, a 24-hour incubation is sufficient to observe a significant increase in secreted Aβ42. Time-course experiments can be performed to determine the optimal incubation time for a specific experimental question.
-
Protocol 3: Analysis of Aβ42 Production
This protocol describes the collection of conditioned medium and subsequent quantification of secreted Aβ42 using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Conditioned medium from this compound treated and control neuron cultures
-
Aβ42 ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Collection of Conditioned Medium:
-
After the desired incubation time, carefully collect the conditioned medium from each well without disturbing the attached neurons.
-
Centrifuge the collected medium at 1,000 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Transfer the supernatant to a new, clean tube. The samples can be stored at -80°C for later analysis or used immediately.
-
-
Quantification of Aβ42 by ELISA:
-
Follow the manufacturer's instructions provided with the Aβ42 ELISA kit.
-
Typically, the protocol will involve the following steps:
-
Coating a 96-well plate with a capture antibody specific for Aβ42.
-
Blocking the plate to prevent non-specific binding.
-
Adding the conditioned medium samples and Aβ42 standards to the wells.
-
Incubating to allow the Aβ42 in the samples to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to allow the detection antibody to bind to the captured Aβ42.
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the Aβ42 standards.
-
Determine the concentration of Aβ42 in the conditioned medium samples by interpolating their absorbance values on the standard curve.
-
Normalize the Aβ42 concentrations to the total protein concentration of the corresponding cell lysates to account for any differences in cell number.
-
Express the results as fold change in Aβ42 production in this compound treated samples compared to the vehicle control.
-
Mandatory Visualization
Caption: this compound signaling pathway leading to increased Aβ42 production.
References
Aftin-4 In Vivo Mouse Model for Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aftin-4 in vivo mouse model offers a rapid and robust system for studying the pathological consequences of elevated amyloid-beta 42 (Aβ42), a key hallmark of Alzheimer's disease (AD). This compound, a small molecule inducer of Aβ42 production, provides a valuable tool for investigating disease mechanisms and for the preclinical evaluation of potential therapeutic agents. Unlike genetic models that can have a prolonged developmental course, the this compound model allows for the induction of AD-like pathology in wild-type mice over a relatively short period.
This compound is a tri-substituted purine (B94841) derived from roscovitine (B1683857) that selectively increases the production of Aβ42 without affecting Aβ40 levels.[1][2] Its mechanism of action involves the modulation of γ-secretase activity, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP).[3][4][5] This targeted increase in the Aβ42/Aβ40 ratio mimics a critical early event in the pathogenesis of AD. Administration of this compound to mice, either through intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection, leads to a cascade of pathological events including increased Aβ42 in the hippocampus, oxidative stress, neuroinflammation, synaptic dysfunction, and cognitive deficits.
These application notes provide detailed protocols for establishing the this compound induced mouse model of AD, conducting key behavioral and biochemical analyses, and an overview of the underlying signaling pathways.
Data Presentation
Table 1: Effects of this compound Administration on Amyloid-Beta Levels in Mouse Hippocampus
| Administration Route | This compound Dose | Time Point | Aβ1-42 Levels | Aβ1-40 Levels | Reference |
| Intracerebroventricular (i.c.v.) | 3-20 nmol | 5-14 days post-injection | Increased | No significant change | |
| Intracerebroventricular (i.c.v.) | Not Specified | 7 days post-injection | Dose-dependently increased | Unaffected |
Table 2: Neuropathological and Behavioral Consequences of this compound Administration in Mice
| Parameter | Administration Route | This compound Dose | Observation | Reference |
| Oxidative Stress | ||||
| Lipid Peroxidation | i.c.v. & i.p. | 3-20 nmol (i.c.v.), 3-30 mg/kg (i.p.) | Increased in hippocampus | |
| Neuroinflammation | ||||
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) | i.c.v. | 3-20 nmol | Increased brain content | |
| Astrocytic Reaction (GFAP immunolabeling) | i.c.v. | 3-20 nmol | Increased | |
| Synaptic Integrity | ||||
| Synaptophysin Expression | i.c.v. | 3-20 nmol | Decreased | |
| Cognitive Function | ||||
| Spontaneous Alternation (Y-maze) | i.c.v. & i.p. | 3-20 nmol (i.c.v.), 3-30 mg/kg (i.p.) | Marked learning deficits | |
| Place Learning (Water-maze) | i.c.v. & i.p. | 3-20 nmol (i.c.v.), 3-30 mg/kg (i.p.) | Marked learning deficits | |
| Passive Avoidance Response | i.c.v. & i.p. | 3-20 nmol (i.c.v.), 3-30 mg/kg (i.p.) | Marked learning deficits |
Experimental Protocols
I. This compound Administration
A. Intracerebroventricular (i.c.v.) Injection
This method delivers this compound directly into the cerebral ventricles, ensuring high concentration in the central nervous system.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe (10 µL) with a 32-gauge needle
-
Surgical tools (scalpel, drill, etc.)
Procedure:
-
Prepare this compound solution in the chosen vehicle at the desired concentration (e.g., to deliver 3-20 nmol in a 1-2 µL volume).
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in the stereotaxic apparatus.
-
Clean the scalp with 70% ethanol and make a midline incision to expose the skull.
-
Locate the bregma and determine the coordinates for the lateral ventricle (e.g., for C57BL/6 mice: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm from the skull surface).
-
Drill a small burr hole at the determined coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min).
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
Monitor the mouse during recovery from anesthesia.
B. Intraperitoneal (i.p.) Injection
This is a less invasive systemic administration route.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or a mixture)
-
Syringe (1 mL) with a 25-27 gauge needle
Procedure:
-
Prepare this compound solution in the chosen vehicle. The final injection volume should be appropriate for the mouse's weight (e.g., 10 mL/kg).
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs cranially.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45° angle to avoid puncturing the cecum or bladder.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
II. Behavioral Assays
A. Y-Maze Test for Spontaneous Alternation
This test assesses spatial working memory based on the natural tendency of mice to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms.
-
Video tracking software (optional, but recommended for accurate data collection).
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Place a mouse at the center of the Y-maze.
-
Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.
-
An alternation is defined as consecutive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
Clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.
B. Morris Water Maze for Spatial Learning and Memory
This task evaluates hippocampal-dependent spatial learning and memory.
Materials:
-
Circular pool (white or black, contrasting with the mouse color).
-
Water made opaque with non-toxic white or black paint.
-
A hidden platform submerged 1 cm below the water surface.
-
Prominent visual cues placed around the room.
-
Video tracking software.
Procedure:
-
Acquisition Phase (e.g., 5 days, 4 trials per day):
-
Place the hidden platform in a fixed quadrant of the pool.
-
Gently place the mouse into the water facing the pool wall from one of four starting positions.
-
Allow the mouse to swim and find the platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., on day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel starting position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
C. Passive Avoidance Test
This test assesses fear-motivated learning and memory.
Materials:
-
A two-compartment apparatus with a light and a dark chamber, connected by a guillotine door.
-
An electrifiable grid floor in the dark compartment.
Procedure:
-
Acquisition/Training Trial:
-
Place the mouse in the brightly lit compartment.
-
After a short habituation period (e.g., 60 seconds), the guillotine door opens.
-
When the mouse enters the dark compartment (which they naturally prefer), the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
-
Retention/Test Trial (e.g., 24 hours later):
-
Place the mouse back in the light compartment.
-
Open the guillotine door.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
III. Biochemical Analysis
A. Brain Tissue Homogenization
-
Euthanize the mouse and rapidly dissect the hippocampus on ice.
-
Homogenize the tissue in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant for analysis of soluble proteins. The pellet can be further processed to analyze insoluble protein fractions.
B. ELISA for Aβ42 and Aβ40
-
Use commercially available ELISA kits specific for mouse Aβ1-42 and Aβ1-40.
-
Follow the manufacturer's instructions to measure the concentrations of Aβ in the brain homogenates.
-
Normalize the Aβ concentrations to the total protein concentration of the sample.
C. Western Blot for Synaptic Markers
-
Perform SDS-PAGE on the brain homogenates.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against synaptic markers (e.g., synaptophysin, PSD-95).
-
Use an appropriate secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
D. Cytokine Analysis
-
Use a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs to measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNFα) in the brain homogenates.
-
Follow the manufacturer's protocols for the chosen assay.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in inducing Aβ42 production.
Caption: Experimental workflow for the this compound in vivo mouse model of Alzheimer's disease.
References
- 1. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scantox.com [scantox.com]
- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of Aftin-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aftin-4 is a tri-substituted purine (B94841) derived from roscovitine (B1683857) that acts as a potent inducer of amyloid-β (Aβ) 1-42 production.[1] It functions by modulating the activity of γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP).[1][2] Intracerebroventricular (ICV) administration of this compound in murine models leads to a rapid and acute Alzheimer's disease-like pathology, characterized by increased Aβ1-42 levels, neuroinflammation, oxidative stress, and cognitive deficits.[1][2] This makes this compound a valuable pharmacological tool for studying the molecular mechanisms underlying Alzheimer's disease and for the in vivo screening of potential therapeutic agents.
These application notes provide a detailed protocol for the intracerebroventricular injection of this compound in mice, along with a summary of its in vivo effects and a diagram of its proposed signaling pathway.
Quantitative Data Summary
The following tables summarize the reported in vivo effects of this compound following intracerebroventricular administration in mice.
Table 1: Effects of this compound on Amyloid-β Levels in the Hippocampus
| Dosage (nmol) | Time Point | Change in Aβ1-42 | Change in Aβ1-40 | Reference |
| 3 - 20 | 5 - 14 days | Increased | No significant change | |
| 20 | Not specified | Up to +216% | Not specified |
Table 2: Neuroinflammatory and Oxidative Stress Markers
| Parameter | Effect | Reference |
| IL-1β | Increased | |
| IL-6 | Increased | |
| TNFα | Increased | |
| GFAP (Astrocytic reaction) | Increased | |
| Lipid Peroxidation | Increased |
Table 3: Cognitive and Synaptic Effects
| Test/Marker | Effect | Reference |
| Spontaneous alternation (Y-maze) | Marked learning deficits | |
| Place learning (Water-maze) | Marked learning deficits | |
| Passive avoidance response | Marked learning deficits | |
| Synaptophysin | Decreased expression |
Signaling Pathway
This compound modulates the processing of Amyloid Precursor Protein (APP) by altering the activity of the γ-secretase complex. This leads to a preferential cleavage of APP to produce the more amyloidogenic Aβ1-42 peptide over other Aβ species. The accumulation of Aβ1-42 is a key event in the amyloid cascade hypothesis of Alzheimer's disease, leading to the formation of amyloid plaques, neuroinflammation, and neuronal dysfunction.
Caption: this compound signaling pathway.
Experimental Protocols
Intracerebroventricular (ICV) Injection of this compound in Mice
This protocol describes the stereotaxic administration of this compound into the lateral ventricles of the mouse brain. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
This compound
-
Vehicle (e.g., DMSO and sterile saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Analgesic (e.g., buprenorphine, carprofen)
-
Ophthalmic ointment
-
Betadine and 70% ethanol
-
Sterile saline
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Micro-drill
-
Surgical tools (scalpel, forceps, wound clips or sutures)
-
Heating pad
-
Recovery cage
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle. A common vehicle is a solution of DMSO in sterile saline. The final concentration of DMSO should be minimized to avoid toxicity.
-
Prepare the solution fresh on the day of injection.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Once the animal is fully anesthetized (confirmed by lack of pedal reflex), apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave the scalp and secure the mouse in the stereotaxic frame.
-
-
Surgical Procedure:
-
Clean the surgical area with alternating scrubs of Betadine and 70% ethanol.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. The coordinates for the lateral ventricle injection are typically: Anteroposterior (AP): -0.4 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.5 mm from the skull surface.
-
Using the micro-drill, create a small burr hole at the determined coordinates.
-
Lower the Hamilton syringe needle to the target depth.
-
Slowly infuse the this compound solution (typically 1-5 µL) over several minutes to allow for diffusion and prevent backflow.
-
After the injection is complete, leave the needle in place for an additional 5-10 minutes before slowly retracting it.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Administer a post-operative analgesic as recommended by your institution's veterinary staff.
-
Place the mouse in a clean, warm recovery cage and monitor until it is fully ambulatory.
-
Provide easy access to food and water.
-
Monitor the animal daily for signs of pain, distress, or infection at the surgical site.
-
Remove wound clips or sutures 7-10 days after surgery.
-
Experimental Workflow Diagram
Caption: ICV injection workflow.
Conclusion
The intracerebroventricular injection of this compound provides a robust and reproducible method for inducing key pathological features of Alzheimer's disease in mice. This model is instrumental for investigating the downstream consequences of elevated Aβ1-42 and for the preclinical evaluation of novel therapeutic strategies targeting the amyloid cascade. Adherence to detailed and aseptic surgical protocols is critical for ensuring animal welfare and the validity of experimental outcomes.
References
Application Notes and Protocols for Intraperitoneal Administration of Aftin-4 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aftin-4 is a tri-substituted purine (B94841) compound derived from roscovitine (B1683857) that functions as a potent inducer of amyloid-β 42 (Aβ42).[1][2] It selectively modulates the activity of γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP), to favor the production of the more amyloidogenic Aβ42 peptide over other Aβ species like Aβ40 and Aβ38.[2][3] This property makes this compound a valuable pharmacological tool for inducing acute Alzheimer's disease (AD)-like pathology in in vivo models, providing a platform to study disease mechanisms and evaluate potential therapeutic agents.[4] Systemic intraperitoneal (i.p.) injection of this compound in mice has been shown to induce central nervous system effects, including oxidative stress and learning deficits, which can be blocked by γ-secretase inhibitors.
Mechanism of Action
This compound's primary mechanism involves the modulation of the γ-secretase complex, which leads to a shift in the cleavage of the C-terminal fragment of APP (β-CTF). This results in an increased production and secretion of Aβ42, a key peptide in the amyloid cascade hypothesis of Alzheimer's disease. While Aβ40 levels remain largely stable, this compound has also been observed to decrease the production of Aβ38. The process is dependent on active β- and γ-secretases. Additionally, this compound interacts with mitochondrial proteins, including VDAC1, prohibitin, and mitofilin, and can induce reversible changes in mitochondrial structure, reminiscent of those seen in AD brains. The downstream effects of elevated Aβ42 include increased oxidative stress, neuroinflammation characterized by the release of pro-inflammatory cytokines (IL-1β, IL-6, TNFα), astrocytic reaction (astrogliosis), and synaptic dysfunction, ultimately leading to cognitive impairments.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies involving this compound.
Table 1: In Vivo Effects of Intraperitoneal (i.p.) this compound Administration in Mice
| Parameter | Dosage | Mouse Strain | Key Findings | Reference |
|---|---|---|---|---|
| Cognitive Function | 3-30 mg/kg | Not Specified | Induced learning deficits. | |
| 30 mg/kg | C57BL/6 | Did not result in cognitive decline in behavioral tests. | ||
| Oxidative Stress | 3-30 mg/kg | Not Specified | Induced oxidative stress. | |
| 30 mg/kg | C57BL/6 | Resulted in lower brain malondialdehyde (MDA) levels compared to controls. | ||
| Neuroinflammation | 30 mg/kg | C57BL/6 (Male) | Elevated levels of Glial Fibrillary Acidic Protein (GFAP), indicating astrocytosis. |
| Aβ Levels (Plasma) | 30 mg/kg | C57BL/6 | No detectable changes in plasma Aβ levels. | |
Note: There are conflicting reports regarding the effect of i.p. This compound on cognitive function, which may be due to differences in mouse strain, experimental protocols, or specific behavioral tests employed.
Table 2: In Vitro Effects of this compound
| Parameter | Cell Line / System | Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Aβ42 Production | N2a cells | EC50 ~30 µM | Potently and selectively increases Aβ42 production (up to 7-fold). | |
| Primary Neurons | 100 µM | Significant increase in secreted Aβ42 (up to 4-fold). | ||
| Mouse Brain Lysates | Not Specified | 2-fold increase in Aβ42. | ||
| Aβ40/Aβ38 Production | Cultured Cells | Various | Aβ40 levels remain stable; Aβ38 levels are decreased. |
| Notch Cleavage | N2a-695 cells | High concentrations | Inhibited in a concentration-dependent manner, suggesting modulation of γ-secretase activity. | |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal Administration of this compound
This protocol describes the preparation and administration of this compound to mice to induce an acute Alzheimer's disease-like phenotype.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Distilled water or sterile saline (0.9% NaCl), sterile
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
1 mL syringes
-
25-30 gauge needles
-
70% Ethanol for disinfection
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
Preparation of this compound Solution:
-
This compound is soluble in DMSO. A stock solution can be prepared and stored if necessary, though fresh preparation is recommended.
-
For i.p. injection, this compound can be solubilized in a vehicle of 40% DMSO in distilled water.
-
Example Calculation for a 30 mg/kg dose:
-
For a 25 g mouse, the required dose is: 30 mg/kg * 0.025 kg = 0.75 mg.
-
To inject a volume of 100 µL, the required concentration is: 0.75 mg / 0.1 mL = 7.5 mg/mL.
-
To prepare 1 mL of this solution: Weigh 7.5 mg of this compound. Dissolve in 400 µL of DMSO first, then add 600 µL of sterile distilled water to reach the final volume of 1 mL. Vortex until fully dissolved.
-
-
Warm the solution to room or body temperature before injection to minimize animal discomfort.
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse by grasping the loose skin over the shoulders.
-
Turn the animal so its abdomen is facing upwards, tilting the head slightly downwards. This helps displace the abdominal organs.
-
Identify the injection site in the mouse's lower right abdominal quadrant. This location avoids injury to the cecum, bladder, and other major organs.
-
Disinfect the injection site with 70% ethanol.
-
Using a new sterile needle for each animal, insert the needle at a 30-45° angle with the bevel up.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of this compound solution (typically 100-200 µL).
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Post-Administration Evaluation
Following this compound administration, a variety of analyses can be performed to assess the induced pathology. The timeline for these assessments can range from days to weeks post-injection.
1. Behavioral Testing (Assessment of Cognitive Deficits):
-
Y-Maze: To evaluate spatial working memory based on the animal's natural tendency to alternate between arms.
-
Morris Water Maze: To assess spatial learning and reference memory.
-
Passive Avoidance Test: To measure fear-motivated long-term memory.
2. Biochemical Analysis (from brain tissue or plasma):
-
ELISA: To quantify levels of Aβ1-42 and Aβ1-40 in brain homogenates or plasma.
-
Cytokine Assays (e.g., Luminex, ELISA): To measure levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα in brain tissue.
-
Oxidative Stress Assays: To measure markers like lipid peroxidation (e.g., MDA assay) in brain homogenates.
3. Histological and Immunohistochemical Analysis:
-
GFAP Staining: To visualize and quantify astrogliosis, a marker of neuroinflammation, in brain sections (e.g., hippocampus, cortex).
-
Synaptophysin Staining: To assess synaptic density, as this compound has been shown to decrease levels of this synaptic marker.
References
- 1. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for Aftin-4 in In Vitro Studies
Optimal Concentration and Methodologies for Researchers
These application notes provide detailed guidance for researchers, scientists, and drug development professionals on the optimal use of Aftin-4 in in vitro studies. This compound is a small molecule inducer of amyloid-β42 (Aβ42) peptide production, serving as a valuable tool to model aspects of Alzheimer's disease pathology in a laboratory setting.[1][2][3] Its mechanism of action involves the modulation of γ-secretase activity, leading to a selective increase in the generation of Aβ42 from the amyloid precursor protein (APP).[3]
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the effective concentrations and cytotoxic effects of this compound across different cell lines and experimental conditions.
Table 1: Effective Concentrations of this compound for Aβ42 Induction
| Cell Line | Concentration Range | Optimal/EC50 | Incubation Time | Outcome | Reference |
| N2a (Neuroblastoma) | 10 - 100 µM | ~30 µM (EC50) | 18 hours | 7-fold increase in Aβ42 | [1] |
| Primary Cortical Neurons | 10 - 100 µM | 100 µM | Not Specified | 4-fold increase in Aβ42 | |
| SH-SY5Y (Neuroblastoma) | 25 - 50 µM | Not Specified | 24 hours | Increased Aβ42/Aβ40 ratio | |
| N2a-APP695 | Various | Not Specified | 18 hours | Dose-dependent increase in extracellular Aβ42 |
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 | Assay | Reference |
| 2D Cell Culture | 43.88 µM | Not Specified |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's mechanism and its application in experimental settings, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: this compound modulates γ-secretase, increasing Aβ42 production from β-CTF.
Caption: General workflow for in vitro studies using this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Induction of Aβ42 in Neuronal Cell Lines
Objective: To measure the dose-dependent effect of this compound on the production of extracellular Aβ42.
Materials:
-
N2a-APP695 or SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Cell culture plates (24-well or 96-well)
-
ELISA kit for Aβ42 and Aβ40
-
BCA protein assay kit
-
Cell lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Seeding: Seed N2a-APP695 or SH-SY5Y cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare serial dilutions of this compound in a complete culture medium from a stock solution. A typical concentration range to test is 1, 5, 10, 25, 50, and 100 µM. Include a DMSO vehicle control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant, centrifuge to remove any cell debris, and store at -80°C for Aβ analysis.
-
Cell Lysate: Wash the cells with ice-cold PBS, then add lysis buffer. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge to pellet cell debris. Collect the supernatant (cell lysate) and store it at -80°C.
-
-
Aβ Quantification:
-
Measure the concentration of Aβ42 and Aβ40 in the collected supernatant using a specific ELISA kit, following the manufacturer's instructions.
-
Measure the total protein concentration in the cell lysates using a BCA assay. Normalize the Aβ levels to the total protein concentration to account for any differences in cell number.
-
Protocol 2: Western Blot Analysis of APP Processing and Notch Cleavage
Objective: To analyze the effect of this compound on the levels of APP C-terminal fragments (CTFs) and cleaved Notch.
Materials:
-
Cell lysates from this compound treated and control cells (from Protocol 1)
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-CTF (e.g., CT695), anti-cleaved Notch1 (Val1744), anti-total Notch1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-β-CTF, anti-cleaved Notch) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest to the loading control (β-actin). A significant decrease in cleaved Notch is expected with increasing this compound concentrations.
-
Protocol 3: Cytotoxicity Assay
Objective: To determine the concentration at which this compound becomes toxic to the cells.
Materials:
-
Cells of interest (e.g., N2a, SH-SY5Y)
-
96-well cell culture plates
-
This compound stock solution
-
Cytotoxicity assay kit (e.g., MTT, LDH)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a wide range of this compound concentrations (e.g., 0.1 µM to 200 µM) and a DMSO vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Assay: Perform the cytotoxicity assay according to the manufacturer's protocol. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
References
Aftin-4 Treatment for Amyloid-β42 Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Aftin-4, a small molecule inducer of Amyloid-β42 (Aβ42) production. This compound serves as a critical research tool for studying the molecular mechanisms underlying Alzheimer's disease (AD) pathogenesis and for the screening of potential therapeutic agents. It selectively increases the production of the toxic Aβ42 peptide over Aβ40, mimicking a key pathological feature of AD.[1][2][3]
Mechanism of Action
This compound, a roscovitine-related purine, modulates the activity of the γ-secretase complex, a key enzyme in the production of Aβ peptides from the amyloid precursor protein (APP).[1][4] This modulation is not a direct activation but rather a shift in the cleavage preference of γ-secretase, favoring the production of Aβ42. The activity of this compound is dependent on active β- and γ-secretases. Studies have identified that this compound interacts with mitochondrial proteins, including voltage-dependent anion channel 1 (VDAC1), prohibitin, and mitofilin. This interaction is thought to perturb the subcellular localization of γ-secretase components, altering the membrane environment and thereby influencing its cleavage specificity. This compound treatment has also been shown to induce a reversible mitochondrial phenotype similar to that observed in AD brains.
Data Summary: this compound Treatment Duration and Aβ42 Induction
The following tables summarize the quantitative data from various studies on the effect of this compound treatment on Aβ42 production in different experimental models.
Table 1: In Vitro this compound Treatment and Aβ42 Induction
| Cell Line/Culture | This compound Concentration | Treatment Duration | Fold Increase in Aβ42 (vs. Control) | Notes | Reference |
| N2a-APP695 cells | 30 µM (EC50) | Not Specified | Potent increase | EC50 for Aβ42 induction. | |
| N2a-APP695 cells | Increasing amounts | Various times | Up to 13-fold | Dose- and time-dependent increase. | |
| N2a cells | Not Specified | Not Specified | 7-fold | Compared to DMSO control. | |
| Primary Neurons | Not Specified | Not Specified | 4-fold | Compared to DMSO control. | |
| Embryonic hippocampal cultures | 100 µM | Not Specified | Significant increase | --- | |
| Embryonic cortical cultures | 100 µM | Not Specified | Significant increase | --- | |
| N2a-AβPP695 cells | Various | 18 hours | Dose-dependent | This compound showed a bell-shaped dose-response, suggesting toxicity at high doses. | |
| SH-SY5Y cells in 3D culture | 25 µM | 24 hours | Aβ42/40 ratio increased to 1.06 | Sub-lethal dose. | |
| SH-SY5Y cells in 3D culture | 50 µM | 24 hours | Aβ42/40 ratio increased to 1.47 | Lethal dose. |
Table 2: In Vivo this compound Treatment and Aβ42 Induction
| Animal Model | Administration Route | This compound Dose | Treatment Duration | Key Findings | Reference |
| Mice | Intracerebroventricular (i.c.v.) | 3-20 nmol | 5 to 14 days | Increased Aβ1-42 in the hippocampus, but not Aβ1-40. | |
| Mice | Intraperitoneal (i.p.) | 3-30 mg/kg | Not Specified | Induced oxidative stress and learning deficits. | |
| Mice | Intracerebroventricular (i.c.v.) | Dose-dependent | 7 days | Increased Aβ42 in the hippocampus, leading to lipid peroxidation and decreased synaptic markers. |
Experimental Protocols
Protocol 1: In Vitro Aβ42 Induction in Cultured Cells (e.g., N2a-APP695, SH-SY5Y)
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
Materials:
-
This compound (solubilized in DMSO as a stock solution)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., N2a-APP695, SH-SY5Y) plated in multi-well plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
-
ELISA kit for Aβ42 and Aβ40 detection
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare working solutions of this compound by diluting the DMSO stock solution in fresh cell culture medium to the final desired concentrations. Include a vehicle control (DMSO alone) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 12, 18, 24, or 48 hours) in a humidified incubator at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, collect the conditioned medium (supernatant) from each well. Centrifuge the supernatant to remove any cell debris. The cleared supernatant can be stored at -80°C for later analysis of secreted Aβ peptides.
-
Cell Lysis (for intracellular Aβ):
-
Wash the cells with ice-cold PBS.
-
Add cell lysis buffer supplemented with protease inhibitors to each well.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Aβ Quantification: Measure the concentrations of Aβ42 and Aβ40 in the collected supernatants and/or cell lysates using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the Aβ42 levels as a fold change relative to the vehicle-treated control cells. The ratio of Aβ42/Aβ40 can also be calculated to assess the specific effect of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway leading to increased Aβ42 production.
Caption: Experimental workflow for in vitro this compound treatment.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for Measuring Aβ42 after Aftin-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid-beta 42 (Aβ42) is a key peptide implicated in the pathogenesis of Alzheimer's disease (AD). Understanding the mechanisms that modulate its production is crucial for the development of novel therapeutics. Aftin-4 is a small molecule known to selectively increase the production of Aβ42, making it a valuable tool for studying the amyloidogenic pathway and for screening potential AD therapies.[1][2][3] This document provides a detailed protocol for the measurement of Aβ42 in cell culture supernatants following treatment with this compound, utilizing a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action: this compound
This compound is a purine (B94841) derivative that acts as a modulator of amyloid precursor protein (APP) processing.[1] Its mechanism involves the modulation of β- and γ-secretase activities, the enzymes responsible for cleaving APP to produce Aβ peptides.[4] Treatment of neuronal cell cultures with this compound leads to a significant and selective increase in the secretion of Aβ42, with minimal effect on Aβ40 levels. This effect is dose-dependent and requires active γ-secretase.
Experimental Data Summary
The following table summarizes the expected quantitative changes in Aβ42 levels following this compound treatment as reported in the literature. This data can be used as a reference for expected outcomes.
| Cell Type | This compound Concentration | Treatment Duration | Fold Increase in Aβ42 (vs. Control) | Reference |
| N2a-695 cells | 30 µM (EC50) | 18 hours | ~7-fold | |
| Primary Neurons | 30 µM | 18 hours | ~4-fold | |
| SH-SY5Y cells | 25 µM | 24 hours | Dose-dependent increase in Aβ42/Aβ40 ratio | |
| SH-SY5Y cells | 50 µM | 24 hours | Dose-dependent increase in Aβ42/Aβ40 ratio |
Experimental Protocols
I. This compound Treatment of Cell Cultures
This protocol describes the treatment of a suitable cell line (e.g., N2a-695 or SH-SY5Y) with this compound to induce Aβ42 production.
Materials:
-
N2a-695 or SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
This compound Preparation: Prepare working solutions of this compound in complete cell culture medium from the stock solution. A final concentration of 25-50 µM is recommended. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for 18-24 hours at 37°C.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Sample Processing: Centrifuge the supernatant at 1,500 x g for 10 minutes at 4°C to remove cells and debris.
-
Storage: Transfer the clarified supernatant to a new tube and store at -80°C until the ELISA is performed. Avoid repeated freeze-thaw cycles.
II. Aβ42 Sandwich ELISA Protocol
This protocol is a generalized procedure based on commercially available human Aβ42 ELISA kits. It is essential to follow the specific instructions provided with the chosen ELISA kit.
Materials:
-
Human Aβ42 ELISA Kit (containing pre-coated microplate, detection antibody, standards, wash buffer, substrate, and stop solution)
-
Collected cell culture supernatants (samples)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibody, according to the ELISA kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the Aβ42 standard to create a standard curve. This will be used to determine the concentration of Aβ42 in the samples.
-
Sample Addition: Add 100 µL of each standard and sample (in duplicate) to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1.5 hours at 37°C).
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.
-
Detection Antibody Addition: Add 100 µL of the diluted detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step as described in step 5.
-
Enzyme Conjugate Addition: Add 100 µL of the HRP-Streptavidin conjugate (or other enzyme conjugate provided) to each well.
-
Incubation: Cover the plate and incubate for the recommended time and temperature (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step, performing a more extensive wash (e.g., 5-7 times).
-
Substrate Addition: Add 90-100 µL of the TMB substrate to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop Reaction: Add 50-100 µL of the Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the average absorbance for each set of standards and samples. Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of Aβ42 in each sample.
Visualizations
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An in vitro workflow of neuron-laden agarose-laminin hydrogel for studying small molecule-induced amyloidogenic condition | PLOS One [journals.plos.org]
Application Notes and Protocols for Western Blot Analysis of Aftin-4 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of Aftin-4, a small molecule known to modulate γ-secretase activity and induce the production of amyloid-beta 42 (Aβ42). The following protocols and data presentation guidelines are designed to ensure robust and reproducible results for researchers studying Alzheimer's disease pathology and related cellular signaling pathways.
Introduction to this compound
This compound is a tri-substituted purine (B94841) derivative that has been identified as a potent inducer of Aβ42 production in various cell types, including neuronal cells.[1][2] It is understood to modulate the activity of γ-secretase, a key enzyme in the processing of Amyloid Precursor Protein (APP).[1][3] this compound treatment leads to an accumulation of the β-C-terminal fragment of APP (β-CTF or C99) and a selective increase in the secretion of Aβ42 over other Aβ isoforms.[1] Additionally, this compound has been shown to interact with mitochondrial proteins, including VDAC1, prohibitin, and mitofilin, suggesting a broader impact on cellular function. Western blot analysis is a critical technique to elucidate the molecular mechanisms of this compound by quantifying changes in key proteins within the amyloidogenic and other related signaling pathways.
Key Protein Targets for Western Blot Analysis
When analyzing the effects of this compound treatment, the following protein targets are of high interest:
-
Amyloid Precursor Protein (APP) and its C-terminal Fragments (CTFs): To assess the impact on APP processing, antibodies targeting the C-terminus of APP can detect full-length APP as well as α- and β-CTFs. This compound is expected to cause an accumulation of β-CTF.
-
Cleaved Notch1 (NICD): As γ-secretase also cleaves other substrates, including Notch1, analyzing the levels of the Notch Intracellular Domain (NICD) can provide insights into the selectivity of this compound's effect on γ-secretase activity. This compound has been reported to inhibit Notch cleavage.
-
Total Notch1: To normalize the levels of cleaved Notch1, it is essential to also probe for the total amount of the Notch1 receptor.
-
Presenilin-1 (PSEN1): As the catalytic subunit of the γ-secretase complex, monitoring PSEN1 levels can indicate if this compound treatment alters the expression of the enzyme itself.
-
Mitochondrial Proteins (VDAC1, Prohibitin, Mitofilin): Given the interaction of this compound with these proteins, assessing their expression levels can help to understand the compound's off-target or secondary effects.
-
Loading Controls: Proteins such as β-actin, GAPDH, or α-tubulin are essential for normalizing protein loads to ensure accurate quantification.
Data Presentation
Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometric analysis of protein bands should be performed, and the results normalized to a loading control. The following table is an illustrative example of how to present such data.
Table 1: Illustrative Quantitative Analysis of Protein Expression in this compound Treated Cells
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| β-CTF | Control (Vehicle) | 1.50 | 1.00 | 0.12 | - |
| This compound (30 µM) | 3.75 | 2.50 | 0.25 | <0.01 | |
| This compound (50 µM) | 5.25 | 3.50 | 0.40 | <0.001 | |
| Cleaved Notch1 | Control (Vehicle) | 2.80 | 1.00 | 0.21 | - |
| This compound (30 µM) | 1.96 | 0.70 | 0.15 | <0.05 | |
| This compound (50 µM) | 1.26 | 0.45 | 0.10 | <0.01 | |
| Loading Control (β-actin) | Control (Vehicle) | 4.20 | 1.00 | 0.18 | - |
| This compound (30 µM) | 4.15 | 0.99 | 0.20 | n.s. | |
| This compound (50 µM) | 4.25 | 1.01 | 0.19 | n.s. |
Note: The data presented in this table is for illustrative purposes only and intended to demonstrate a clear format for data presentation. Actual results may vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocols
The following are detailed protocols for performing Western blot analysis on cells treated with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., N2a-695, SH-SY5Y, or primary neurons) in 6-well plates or 10 cm dishes. Seed cells at a density that allows them to reach 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 10-100 µM). A vehicle control (DMSO alone) must be included.
-
Cell Treatment: Aspirate the old medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubation: Incubate the cells for the desired time period (e.g., 3-24 hours), depending on the specific protein target and experimental goals.
Protocol 2: Protein Extraction (Lysis)
-
Cell Washing: Place the culture dishes on ice. Aspirate the treatment medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-150 µL for a 6-well plate).
-
Cell Scraping: Use a cell scraper to scrape the adherent cells from the surface of the dish in the presence of the lysis buffer.
-
Lysate Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 15-30 minutes with occasional vortexing. To ensure complete lysis and shear DNA, sonicate the lysate for 10-15 seconds.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
Protocol 3: Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.
-
Normalization: Based on the determined concentrations, normalize all samples to the same concentration by adding lysis buffer. This ensures equal loading of total protein for each sample.
Protocol 4: SDS-PAGE and Electrotransfer
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer (e.g., 2x or 4x) and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure complete transfer by checking the gel for remaining protein with a stain like Coomassie Blue.
Protocol 5: Immunoblotting and Detection
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer at the recommended concentration, overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band in the same lane. Calculate the fold change in protein expression relative to the vehicle-treated control.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Notch1 receptor is cleaved constitutively by a furin-like convertase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraneuronal aggregation of the β-CTF fragment of APP (C99) induces Aβ-independent lysosomal-autophagic pathology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aftin-4 Cytotoxicity in Neuronal Cell Lines: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Aftin-4 cytotoxicity in neuronal cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tri-substituted purine (B94841) derivative, known as an "amyloid forty-two inducer"[1]. Its primary mechanism of action is the modulation of γ-secretase activity, leading to an increased production of the amyloid-β (Aβ) 1-42 peptide from the amyloid precursor protein (APP)[1]. This selective increase in Aβ1-42, without a corresponding rise in Aβ1-40, is a key feature of its activity and is central to its use in modeling Alzheimer's disease pathology[1][2]. The effects of this compound on Aβ production are dependent on γ-secretase activity, as they can be blocked by γ-secretase inhibitors[1].
Q2: Is this compound cytotoxic to neuronal cell lines?
A2: Yes, this compound can be cytotoxic to neuronal cell lines, particularly at higher concentrations. Its cytotoxicity is linked to its primary function of elevating Aβ1-42 levels, a peptide known to be neurotoxic. For the human neuroblastoma cell line SH-SY5Y, the half-maximal inhibitory concentration (IC50) for this compound has been determined to be 43.88 µM in a 2D cell culture model. In N2a neuroblastoma cells, this compound has been observed to cause toxicity at high doses, leading to a "bell-shaped" dose-response curve for Aβ1-42 production, where the peptide output decreases at high concentrations due to cell death.
Q3: Does this compound induce apoptosis in neuronal cells?
A3: The induction of apoptosis by this compound is context-dependent and appears to be a downstream consequence of elevated Aβ1-42 levels. While one study noted that this compound did not induce apoptosis under their specific experimental conditions with primary neurons, the increased Aβ1-42 it generates is widely reported to trigger apoptotic pathways. This includes the activation of caspases, disruption of mitochondrial membrane potential, and increased production of reactive oxygen species (ROS). Therefore, it is plausible that this compound treatment can lead to apoptosis, especially at cytotoxic concentrations.
Q4: I am observing significant cell death in my primary neuron culture even at low concentrations of this compound. What could be the reason?
A4: While some studies have used this compound on primary neurons without reporting significant toxicity, primary neurons are generally more sensitive to stressors than immortalized cell lines. Several factors could contribute to increased cell death:
-
Culture health: Ensure your primary neuron cultures are healthy and mature before treatment. Stressed or unhealthy cultures will be more susceptible to this compound-induced toxicity.
-
Reagent quality: Verify the purity and proper storage of your this compound stock solution. Degradation products could have unexpected toxic effects.
-
Treatment duration: Extended exposure to this compound, even at low concentrations, may lead to a cumulative toxic effect from the buildup of Aβ1-42. Consider optimizing the treatment time.
-
Serum concentration: If your culture medium contains serum, variations in serum batches can influence neuronal vulnerability.
Q5: My results show a decrease in Aβ1-42 levels at high this compound concentrations. Is this expected?
A5: Yes, this can be an expected outcome, particularly in cell lines like N2a. This phenomenon is described as a "bell-shaped" dose-response curve. At high concentrations, the cytotoxicity of this compound leads to significant cell death. With fewer viable cells, the overall production and secretion of Aβ1-42 into the culture medium will decrease, even though the per-cell induction might still be high. It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH) to correlate Aβ1-42 levels with cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Variability in this compound stock solution. | Prepare a large batch of this compound stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across experiments. | |
| Contamination of cell cultures. | Regularly check for microbial contamination. Use sterile techniques and consider using antibiotics/antimycotics in your culture medium. | |
| No significant cytotoxicity observed even at high this compound concentrations. | The cell line used is resistant to this compound or Aβ1-42 toxicity. | Confirm the expression of APP and γ-secretase components in your cell line. Consider using a different, more sensitive neuronal cell line such as SH-SY5Y. |
| Incorrect this compound concentration. | Verify the calculation of your this compound dilutions and the concentration of your stock solution. | |
| The cytotoxicity assay is not sensitive enough. | Try a different cytotoxicity assay. For example, if using a metabolic assay like MTT, consider a membrane integrity assay like LDH release. | |
| Discrepancy between cytotoxicity data and Aβ1-42 levels. | "Bell-shaped" dose-response curve due to high toxicity. | As mentioned in the FAQs, at high this compound concentrations, cell death can lead to lower Aβ1-42 production. Always run a cytotoxicity assay alongside your Aβ1-42 quantification. |
| This compound is affecting the assay itself. | Run a cell-free control with this compound and the assay reagents to ensure there is no direct interference. |
Data on this compound Cytotoxicity and Activity
| Cell Line | Parameter | Value/Observation | Reference |
| SH-SY5Y (Human Neuroblastoma) | IC50 | 43.88 µM | |
| N2a (Mouse Neuroblastoma) | Cytotoxicity | Exhibits toxicity at high doses. | |
| N2a (Mouse Neuroblastoma) | Aβ1-42 Induction | 7-fold increase compared to DMSO. | |
| Primary Cortical & Hippocampal Neurons (Rat) | Cytotoxicity | No toxicity or apoptosis reported under the tested conditions. | |
| Primary Neurons | Aβ1-42 Induction | 4-fold increase compared to DMSO. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cell line of interest
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the culture medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
Neuronal cell line of interest
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, a vehicle control, a positive control for maximum LDH release (e.g., lysis buffer provided in the kit), and a negative control (untreated cells).
-
Incubate for the desired treatment period.
-
After incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop the reaction using the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, negative, and positive control wells.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Neuronal cell line of interest
-
This compound
-
Cell culture plates
-
Lysis buffer
-
Commercially available caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Plate cells and treat with this compound as described in the previous protocols. Include a positive control for apoptosis if available.
-
After treatment, harvest the cells and prepare cell lysates using the lysis buffer provided in the kit.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Quantify the caspase-3 activity and express it as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound induced neurotoxicity signaling pathway.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Aftin-4 Induced In Vivo Inflammation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing Aftin-4-induced inflammation in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce inflammation in vivo?
This compound is a small molecule, a tri-substituted purine (B94841) derived from roscovitine (B1683857), that acts as an inducer of amyloid-β 1-42 (Aβ1-42) production.[1] It functions by activating γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP).[1][2] This selective increase in Aβ1-42 in the brain, particularly the hippocampus, leads to a cascade of events mimicking Alzheimer's disease pathology.[1][3] The accumulation of Aβ1-42 is associated with oxidative stress, astrocytic reaction, and a significant increase in pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNFα), culminating in neuroinflammation.
Q2: What are the expected pathological outcomes of this compound administration in mice?
Administration of this compound in mice, either through intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection, results in a rapid and acute Alzheimer's disease-like toxicity. Researchers can expect to observe:
-
Increased Aβ1-42 levels: A dose-dependent increase in Aβ1-42 in the hippocampus is a primary outcome.
-
Oxidative stress: An increase in markers of oxidative stress, such as lipid peroxidation, in the hippocampus.
-
Neuroinflammation: Elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNFα) and astrocytic activation (increased GFAP immunolabeling).
-
Synaptic dysfunction: A decrease in synaptic markers like synaptophysin.
-
Cognitive deficits: Marked learning and memory impairments.
Q3: What are the potential therapeutic agents to counteract this compound induced inflammation?
Several compounds have been shown to mitigate the inflammatory and pathological effects of this compound in vivo:
-
γ-Secretase Inhibitors (e.g., BMS-299,897): These directly target the mechanism of this compound by inhibiting γ-secretase, thereby preventing the increase in Aβ1-42 production and subsequent inflammation.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen): Ibuprofen (B1674241) can prevent the increase in pro-inflammatory cytokine release and lipid peroxidation induced by this compound.
-
Cholinesterase Inhibitors (e.g., Donepezil): Donepezil has been shown to prevent all this compound-induced alterations, including memory impairments, cytokine release, and lipid peroxidation.
Troubleshooting Guides
Issue 1: Inconsistent or no significant increase in inflammatory markers after this compound administration.
-
Possible Cause 1: Incorrect this compound dosage or administration route.
-
Solution: Ensure the correct dosage is being used. For intracerebroventricular (i.c.v.) injection in mice, the effective range is 3-20 nmol. For intraperitoneal (i.p.) injection, the range is 3-30 mg/kg. Verify the accuracy of your injection technique to ensure proper delivery to the target site.
-
-
Possible Cause 2: Timing of measurement.
-
Solution: The inflammatory response to this compound develops over time. Cytokine levels are typically elevated between 5 and 14 days after a single i.c.v. injection. Consider creating a time-course experiment to determine the peak inflammatory response in your specific model.
-
-
Possible Cause 3: Improper sample collection and processing.
-
Solution: Ensure that brain tissue, specifically the hippocampus, is rapidly and carefully dissected and stored to prevent degradation of inflammatory proteins. Follow standardized protocols for tissue homogenization and protein extraction.
-
Issue 2: High variability in inflammatory response between animals.
-
Possible Cause 1: Inconsistent this compound administration.
-
Solution: Standardize the injection procedure. For i.c.v. injections, use a stereotaxic frame to ensure precise and consistent targeting of the lateral ventricles. For i.p. injections, ensure a consistent volume and injection site.
-
-
Possible Cause 2: Animal-to-animal biological variation.
-
Solution: Increase the number of animals per group to improve statistical power and account for biological variability. Ensure that all animals are of the same age, sex, and strain, and are housed under identical conditions.
-
Issue 3: Anti-inflammatory treatment does not reduce this compound induced inflammation.
-
Possible Cause 1: Inappropriate dosage of the anti-inflammatory agent.
-
Solution: Refer to the quantitative data tables below for recommended dosage ranges of inhibitors. It may be necessary to perform a dose-response study to determine the optimal effective dose for your specific experimental conditions.
-
-
Possible Cause 2: Timing of inhibitor administration.
-
Solution: The timing of inhibitor administration relative to this compound injection is critical. For prophylactic treatment, administer the inhibitor before this compound. For therapeutic treatment, the timing will depend on the specific inhibitor and the desired outcome. For example, pre-treatment with the γ-secretase inhibitor BMS-299,897 has been shown to be effective.
-
-
Possible Cause 3: Incorrect route of administration for the inhibitor.
-
Solution: Ensure the inhibitor is administered via a route that allows for sufficient bioavailability in the central nervous system. For example, ibuprofen can be administered subcutaneously or orally mixed in chow.
-
Quantitative Data Presentation
Table 1: this compound In Vivo Administration Parameters
| Parameter | Intracerebroventricular (i.c.v.) | Intraperitoneal (i.p.) |
| Dosage Range | 3-20 nmol/mouse | 3-30 mg/kg |
| Time to Effect | 5-14 days | Not specified |
| Observed Effects | Increased Aβ1-42, oxidative stress, neuroinflammation, cognitive deficits | Oxidative stress, learning deficits |
Table 2: Inhibitor Dosages for Reducing Neuroinflammation in Mice
| Inhibitor | Dosage | Route of Administration | Reference |
| Ibuprofen | 375 ppm in chow (approx. 50 mg/kg/day) | Oral | |
| Ibuprofen | 10, 30, or 50 mg/kg | Intraperitoneal | |
| Ibuprofen | 100 mg/kg initial dose, then 50 mg/kg daily | Subcutaneous | |
| Donepezil | Not specified in this compound study, general therapeutic dose in mice is ~1-5 mg/kg | Not specified | |
| BMS-299,897 | Not specified in this compound study, general effective dose in mice is ~30 mg/kg | Oral gavage |
Experimental Protocols
Protocol 1: this compound Intracerebroventricular (i.c.v.) Injection in Mice
-
Preparation: Anesthetize the mouse using an appropriate anesthetic agent.
-
Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame.
-
Incision: Make a small incision in the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole over the target injection site (lateral ventricle).
-
Injection: Slowly inject 3-20 nmol of this compound dissolved in an appropriate vehicle (e.g., DMSO and saline) into the lateral ventricle using a Hamilton syringe.
-
Closure: Withdraw the syringe slowly, and suture the scalp incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
Protocol 2: Administration of Ibuprofen to Reduce Inflammation
-
Oral Administration (in chow):
-
Prepare a mouse chow mixture containing 375 ppm of ibuprofen.
-
Provide the ibuprofen-containing chow to the mice ad libitum for the duration of the experiment.
-
-
Intraperitoneal (i.p.) Injection:
-
Dissolve ibuprofen in a suitable vehicle (e.g., saline with a small amount of DMSO or Tween 80).
-
Administer the ibuprofen solution via i.p. injection at a dose of 10-50 mg/kg.
-
Protocol 3: Measurement of Pro-inflammatory Cytokines by ELISA
-
Sample Preparation: Euthanize the mice at the desired time point and dissect the hippocampus.
-
Homogenization: Homogenize the hippocampal tissue in a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β, IL-6, and TNFα according to the manufacturer's instructions for the specific ELISA kit being used.
-
Data Analysis: Normalize the cytokine concentrations to the total protein concentration for each sample and perform statistical analysis.
Mandatory Visualizations
Caption: this compound signaling pathway leading to neuroinflammation and points of intervention.
Caption: General experimental workflow for studying the reduction of this compound induced inflammation.
References
Aftin-4 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common issues related to the solubility and stability of Aftin-4. The information is presented in a question-and-answer format to directly address challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous-based culture medium. It is important to note that the final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What can I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This is often due to the compound's low aqueous solubility. Here are several troubleshooting steps:
-
Vortexing/Sonication: Ensure the solution is mixed thoroughly by vortexing immediately after dilution. Gentle sonication can also help to redissolve small precipitates.
-
Reduce Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try working with a lower final concentration.
-
Increase DMSO Concentration: A slight increase in the final DMSO concentration (while remaining within the tolerated limit for your cells) can improve solubility.
-
Use of Pluronic F-68: For cellular assays, the addition of a small amount of Pluronic F-68 (a non-ionic surfactant) to the culture medium can help to maintain the solubility of hydrophobic compounds.
Q3: How should I store my this compound stock solutions to ensure stability?
A3: Proper storage is critical to maintaining the integrity of your this compound stock solutions. It is recommended to:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Protect solutions from light, especially if stored for extended periods.
Q4: For how long is an this compound solution stable?
A4: While specific, long-term stability data for this compound in various solvents is not extensively published, a general guideline is to use freshly prepared solutions whenever possible. If storage is necessary, aliquot and store at -20°C for up to one month.[1] For critical experiments, it is advisable to perform a stability study under your specific experimental conditions.
Quantitative Data Summary
Due to the limited availability of public quantitative solubility and stability data for this compound, the following tables provide a summary of qualitative information and recommended starting points for experimental determination.
Table 1: this compound Solubility
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Recommended for preparing stock solutions. |
| Ethanol | Likely soluble | Often used as a co-solvent. Final concentration should be minimized in cell-based assays. |
| Methanol | Likely soluble | Can be used for analytical purposes. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Prone to precipitation. Requires a co-solvent like DMSO. |
Table 2: this compound Stability Profile (General Recommendations)
| Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C.[1] | Minimizes chemical degradation. |
| Light Exposure | Store in the dark or in amber vials. | Protects from photodegradation. |
| pH | Prepare in neutral pH buffers for biological assays. | Extreme pH values can cause hydrolysis. |
| Freeze-Thaw Cycles | Avoid repeated cycles by preparing single-use aliquots. | Can lead to compound degradation and precipitation. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer of choice, which is particularly relevant for assessing potential precipitation in biological assays.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to obtain a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of PBS), resulting in a 1:100 dilution. This will generate a range of final this compound concentrations in a solution with 1% DMSO.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement of Turbidity: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Short-Term Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a specific solvent and storage condition over a defined period.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest (e.g., DMSO or a co-solvent mixture) at a known concentration.
-
Storage Conditions: Aliquot the solution into multiple vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the initial time point (T=0). A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Caption: this compound signaling pathway.
Caption: this compound solubility troubleshooting workflow.
Caption: this compound stability testing workflow.
References
Optimizing Aftin-4 dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Aftin-4, a potent inducer of Amyloid-β42 (Aβ42), while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound selectively increases the production of Aβ42 by modulating the activity of γ-secretase, a key enzyme in the processing of amyloid precursor protein (APP).[1][2][3] It does not directly inhibit kinases, unlike its structural relative, roscovitine (B1683857).[1][4] Its mechanism involves binding to mitochondrial proteins, specifically VDAC1, prohibitin, and mitofilin. This interaction is thought to alter the subcellular localization and membrane environment of the γ-secretase complex, shifting its cleavage preference to produce more Aβ42 over other Aβ species like Aβ40 and Aβ38.
Q2: What are the known off-target effects of this compound?
This compound has been shown to induce several off-target effects, particularly at higher concentrations and in in vivo models. These include:
-
Neurotoxicity and learning deficits: In vivo administration in mice has been linked to memory impairments.
-
Oxidative stress: Increased lipid peroxidation has been observed in the hippocampus of mice treated with this compound.
-
Inflammation: this compound can induce the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα in the brain.
-
Astrocytic reaction: An increase in GFAP immunolabeling, indicating astrocyte activation, has been reported.
-
Mitochondrial alterations: It can induce reversible changes in mitochondrial morphology.
-
Inhibition of Notch cleavage: this compound can inhibit the cleavage of Notch, another γ-secretase substrate, in a concentration-dependent manner.
Q3: Can the effects of this compound be reversed or inhibited?
Yes, the Aβ42-inducing effects of this compound are dependent on active γ-secretase. Pre-treatment with γ-secretase inhibitors, such as DAPT and BMS-299897, has been shown to block the this compound-induced increase in Aβ42 production. In vivo, the neurotoxic effects of this compound could also be prevented by pre-treatment with a γ-secretase inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity or apoptosis observed. | This compound concentration is too high. | Refer to the quantitative data tables below to determine the IC50 for your cell line. Perform a dose-response curve starting from a low concentration (e.g., 1-10 µM) to find the optimal concentration that induces Aβ42 without significant cell death. Consider using Aftin-5, a less toxic analog, if available. |
| Inconsistent or no increase in Aβ42 levels. | 1. this compound degradation. 2. Suboptimal treatment time. 3. Issues with Aβ42 detection assay (ELISA, Western Blot). 4. Cell line not responsive. | 1. Prepare fresh stock solutions of this compound in DMSO. Store at -20°C for up to one month or -80°C for up to two years. 2. Optimize treatment time. A time-dependent increase in Aβ42 has been observed, with effects plateauing around 12-18 hours in some cell lines. 3. Ensure your Aβ42 antibody is specific and the assay is properly validated. 4. Confirm that your cell line expresses APP and the necessary components of the γ-secretase complex. |
| Significant off-target effects observed in vivo (e.g., inflammation, neurotoxicity). | The administered dose is too high. | Carefully review the in vivo dosage data provided below. Start with the lowest effective dose range and perform a thorough dose-escalation study. Monitor for markers of inflammation and oxidative stress. Consider co-administration with anti-inflammatory agents like ibuprofen, though this may only partially mitigate some effects. |
| Variability in experimental results. | Inconsistent experimental conditions. | Ensure consistent cell passage numbers, seeding densities, and treatment conditions (incubation time, this compound concentration). Use a vehicle control (DMSO) in all experiments. |
Quantitative Data Summary
In Vitro Efficacy and Cytotoxicity of this compound
| Cell Line | EC50 for Aβ42 Induction (µM) | IC50 for Cytotoxicity (µM) | Reference |
| N2a | ~30 | 100 | |
| N2a-AβPP695 | Not specified | 90 | |
| SH-SY5Y | Not specified | 106 | |
| HT22 | Not specified | 74 | |
| Primary Cortical Neurons | Significant Aβ42 increase at 10 µM | Not specified |
In Vivo Dosage and Observed Effects of this compound in Mice
| Administration Route | Dosage Range | Observed On-Target Effects | Observed Off-Target Effects | Reference |
| Intracerebroventricular (i.c.v.) | 3-20 nmol | Increased Aβ42 in hippocampus | Learning deficits, oxidative stress, inflammation, astrocytic reaction | |
| Intraperitoneal (i.p.) | 3-30 mg/kg | Not consistently observed to increase Aβ42 | Oxidative stress, learning deficits |
Experimental Protocols
Protocol 1: In Vitro this compound Treatment and Aβ42 Measurement
-
Cell Culture: Plate cells (e.g., N2a-695) at a suitable density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Sample Collection: Collect the cell culture supernatant. Centrifuge to remove any cellular debris.
-
Aβ42 Quantification: Measure the concentration of secreted Aβ42 in the supernatant using a specific ELISA kit, following the manufacturer's instructions.
-
Cell Viability Assay (Optional but Recommended): After collecting the supernatant, assess cell viability in the corresponding wells using an MTS or similar assay to correlate Aβ42 levels with cytotoxicity.
Protocol 2: In Vivo Administration of this compound in Mice
Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
This compound Preparation: For i.c.v. administration, dissolve this compound in a suitable vehicle. For i.p. injection, this compound can be solubilized in 40% DMSO in distilled water.
-
Administration:
-
Intracerebroventricular (i.c.v.): Using a stereotaxic apparatus, inject the prepared this compound solution into the lateral ventricle of the mouse brain.
-
Intraperitoneal (i.p.): Inject the this compound solution into the peritoneal cavity.
-
-
Post-treatment Monitoring: Monitor the animals for any adverse effects.
-
Behavioral Testing: At selected time points post-injection, perform behavioral tests (e.g., Y-maze, water maze) to assess learning and memory.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue (e.g., hippocampus). Process the tissue for biochemical analyses such as ELISA for Aβ42 levels, measurement of oxidative stress markers, and cytokine levels.
Visualizations
Caption: this compound signaling pathway leading to increased Aβ42 production.
Caption: Workflow for optimizing this compound dosage.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
Aftin-4 Technical Support Center: Managing Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage experimental variability when working with Aftin-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, a roscovitine-related purine, that selectively induces the production of amyloid-beta 42 (Aβ42) peptides over other Aβ species like Aβ40.[1][2] Its primary mechanism of action involves the modulation of γ-secretase activity.[1][3][4] this compound does not directly inhibit or activate the γ-secretase complex but is thought to interact with mitochondrial proteins, including VDAC1, prohibitin, and mitofilin, which may in turn influence the subcellular localization and activity of γ-secretase, shifting its cleavage preference to produce more Aβ42.
Q2: What are the common experimental applications of this compound?
This compound is primarily used as a pharmacological tool to induce an Alzheimer's disease (AD)-like phenotype in cellular and animal models. Common applications include:
-
In vitro modeling: Inducing Aβ42 production in cell cultures (e.g., N2a, SH-SY5Y, primary neurons) to study the downstream pathological effects of increased Aβ42.
-
In vivo modeling: Administration to rodents to induce AD-like pathology, including elevated Aβ42 levels, neuroinflammation, oxidative stress, and cognitive deficits.
-
Screening for potential therapeutics: Using this compound-induced Aβ42 production as a model to test the efficacy of compounds aimed at reducing Aβ42 levels or mitigating its toxic effects.
Q3: What is the recommended concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary between cell lines. A common starting point is the EC50, which is approximately 30 μM in N2a cells for inducing Aβ42 production. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions. Concentrations have been used up to 100 μM in some studies.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 100 mM). It is recommended to prepare and use solutions on the same day if possible. For longer-term storage, aliquoted stock solutions can be stored at -20°C for up to one month or -80°C for up to two years. Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Aβ42 Production
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal this compound Concentration | Perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line and density. The EC50 in N2a cells is ~30 µM. |
| Incorrect Compound Preparation/Storage | Prepare fresh this compound stock solutions in DMSO. Avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before adding to culture media. |
| Cell Line Variability | Different cell lines may have varying levels of amyloid precursor protein (APP) and γ-secretase components. Consider using a cell line known to produce Aβ peptides, such as N2a-APP695 or SH-SY5Y. |
| Insufficient Incubation Time | Aβ42 production is time-dependent. A typical incubation time is 18-24 hours. A time-course experiment may be necessary to determine the optimal duration. |
| γ-Secretase Activity is Inhibited | This compound's effect is dependent on active γ-secretase. Ensure that no components of your culture media or other treatments are inhibiting this enzyme. Co-treatment with a known γ-secretase inhibitor can serve as a negative control. |
Issue 2: High Levels of Cell Toxicity or Death
Possible Causes & Solutions
| Cause | Recommended Action |
| This compound Concentration is Too High | High concentrations of this compound can be cytotoxic. Reduce the concentration of this compound. Determine the IC50 for your cell line using a cell viability assay (e.g., MTS or MTT). Aftin-5 is a less toxic analog that may be considered. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your culture media is low (typically <0.5%). Run a vehicle control (DMSO only) to assess its effect on cell viability. |
| Prolonged Exposure | Long incubation times can lead to increased cell death. Optimize the incubation time to achieve Aβ42 induction with minimal toxicity. |
| Secondary Effects of Aβ42 | The induced Aβ42 itself can be toxic to cells. Monitor for markers of apoptosis and oxidative stress. |
Issue 3: Off-Target Effects Observed
Possible Causes & Solutions
| Cause | Recommended Action |
| Interaction with Other Cellular Targets | This compound is known to interact with mitochondrial proteins such as VDAC1, prohibitin, and mitofilin. Be aware of potential effects on mitochondrial function and structure. |
| Modulation of Other γ-Secretase Substrates | This compound can inhibit the cleavage of other γ-secretase substrates like Notch in a concentration-dependent manner. If Notch signaling is relevant to your experiment, consider assessing its cleavage. |
| Inflammatory Response (in vivo) | In animal models, this compound can induce an inflammatory response, characterized by increased levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNFα. |
Experimental Protocols
Key Experiment: In Vitro Aβ42 Induction in N2a-APP695 Cells
-
Cell Seeding: Plate N2a-APP695 cells in a suitable plate format and allow them to adhere and reach approximately 70-80% confluency.
-
This compound Preparation: Prepare a fresh dilution of your this compound stock solution in pre-warmed cell culture media to the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing media from the cells and replace it with the this compound containing media or the vehicle control media.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the conditioned media. Centrifuge the media to pellet any detached cells or debris.
-
Aβ42 Measurement: Analyze the supernatant for Aβ42 and Aβ40 levels using a specific ELISA kit according to the manufacturer's instructions.
Data Presentation
Table 1: Effect of this compound on Aβ42 Production in Different Cell Types
| Cell Type | This compound Concentration (µM) | Incubation Time (h) | Fold Increase in Aβ42 (vs. DMSO) | Reference |
| N2a-APP695 | 100 | 18 | ~7 | |
| Primary Hippocampal Neurons | 100 | Not Specified | ~4 | |
| Primary Cortical Neurons | 100 | Not Specified | ~2.9 | |
| SH-SY5Y (in 3D culture) | 25 | 24 | Increased Aβ42/40 ratio to 1.06 | |
| SH-SY5Y (in 3D culture) | 50 | 24 | Increased Aβ42/40 ratio to 1.47 |
Table 2: In Vivo Effects of this compound Administration in Mice
| Administration Route | Dose | Effect | Reference |
| Intracerebroventricular (i.c.v.) | 3-20 nmol | Dose-dependent increase in hippocampal Aβ42, lipid peroxidation, and pro-inflammatory cytokines. | |
| Intraperitoneal (i.p.) | 3-30 mg/kg | Induced oxidative stress and learning deficits. |
Visualizations
Caption: Proposed signaling pathway for this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
- 3. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
Unexpected results with Aftin-4 treatment
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding unexpected results during experiments involving Aftin-4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule, a tri-substituted purine (B94841) derived from roscovitine (B1683857), that selectively induces the production of amyloid-β 42 (Aβ42).[1][2] It functions by modulating the activity of γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP).[1][2] This modulation leads to a specific increase in the generation of Aβ42, a peptide implicated in the pathology of Alzheimer's disease, while leaving Aβ40 levels unaffected and decreasing Aβ38 levels.[3]
Q2: I am not observing the expected increase in Aβ42 in my cell culture experiment. What could be the issue?
A2: Several factors could contribute to a lack of Aβ42 induction. Please consider the following:
-
Cell Line: Ensure you are using a cell line that expresses APP and the necessary secretase machinery. N2a-695 cells, which stably express human APP-695, are a commonly used model.
-
This compound Concentration: The effective concentration of this compound can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific model. Concentrations ranging from 1 to 100 µM have been used in N2a-AβPP695 cells.
-
Treatment Duration: A treatment time of at least 3 hours has been shown to be effective in cell culture.
-
γ-Secretase Activity: The action of this compound is dependent on active γ-secretase. Ensure your experimental conditions do not inhibit this enzyme. Co-treatment with a γ-secretase inhibitor will block the effects of this compound.
-
Compound Integrity: Ensure the this compound compound has been stored correctly at +4°C and that solutions are prepared fresh or stored appropriately at -20°C for no longer than a month.
Q3: My cells are showing signs of toxicity and death after this compound treatment. Is this expected?
A3: Yes, in some contexts, particularly in in vivo models, this compound is used to induce an Alzheimer's disease-like toxic phenotype. In mice, this compound administration can lead to neurotoxicity, oxidative stress, and neuroinflammation. In cell culture, high concentrations or prolonged exposure may lead to cytotoxicity. For instance, the IC50 of this compound was determined to be 43.88 μM in a 2D cell culture. It is advisable to perform a dose-response curve to find a concentration that induces Aβ42 production without causing excessive cell death in your specific model.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is a derivative of the CDK inhibitor roscovitine, it has been shown to have no activity on cyclin-dependent kinases (CDKs). However, this compound has been found to interact with mitochondrial proteins, including VDAC1, prohibitin, and mitofilin. This interaction may contribute to the observed changes in mitochondrial morphology, which are reminiscent of those seen in Alzheimer's disease brains.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No change in Aβ42 levels | Inactive this compound compound. | Verify the storage conditions and age of the this compound stock. Prepare fresh solutions. |
| Insufficient treatment time or concentration. | Perform a time-course and dose-response experiment to optimize conditions for your cell line. | |
| Low expression of APP in the cell line. | Use a cell line known to express APP at sufficient levels, or consider transient transfection of APP. | |
| Inhibition of γ-secretase activity. | Ensure no other compounds in your media are inadvertently inhibiting γ-secretase. | |
| High cellular toxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration that balances Aβ42 induction with cell viability. |
| Prolonged exposure to this compound. | Reduce the incubation time. | |
| Cell line is particularly sensitive. | Consider using a more robust cell line. | |
| Variability in results between experiments | Inconsistent cell density at the time of treatment. | Standardize cell seeding density and ensure cultures are in the logarithmic growth phase. |
| Inconsistent this compound solution preparation. | Prepare this compound solutions fresh for each experiment from a reliable stock. | |
| Differences in incubation conditions. | Maintain consistent temperature, CO2 levels, and humidity. | |
| Unexpected changes in mitochondrial morphology | Known interaction of this compound with mitochondrial proteins. | This is a documented effect of this compound treatment and is thought to be part of its mechanism in inducing an AD-like phenotype. |
Experimental Protocols
Protocol 1: Induction of Aβ42 in N2a-695 Cells
-
Cell Seeding: Plate N2a-695 cells in a suitable culture vessel and allow them to adhere and reach approximately 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM).
-
Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the cells for a defined period (e.g., 3, 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Sample Collection: After incubation, collect the conditioned media and the cell lysate.
-
Analysis: Analyze the levels of Aβ42 and Aβ40 in the conditioned media using an ELISA kit. The cell lysate can be used for Western blot analysis of APP and its fragments.
Visualizations
References
- 1. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Aftin-4 Induced Oxidative Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aftin-4. The information provided addresses common issues related to this compound-induced oxidative stress and offers guidance on how to mitigate these effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce oxidative stress?
This compound is a tri-substituted purine (B94841) derivative, related to roscovitine (B1683857), that acts as an inducer of amyloid-β (Aβ)1-42 production.[1] It functions by activating γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP).[1][2] The increased production of Aβ1-42 is associated with cellular toxicity, including the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1] In vivo studies have shown that this compound administration in mice leads to increased lipid peroxidation in the hippocampus, a key indicator of oxidative stress.[1]
Q2: What are the observable signs of this compound induced oxidative stress in my cell cultures?
Common indicators of oxidative stress in cell cultures treated with this compound include:
-
Increased cell death: A noticeable decrease in cell viability compared to control cultures.
-
Morphological changes: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Increased ROS levels: Detectable using fluorescent probes such as DCF-DA or Dihydroethidium (DHE).
-
Evidence of lipid peroxidation: Measurable through assays like the Thiobarbituric Acid Reactive Substances (TBARS) assay, which detects malondialdehyde (MDA), a product of lipid peroxidation.
-
Activation of stress-related signaling pathways: Increased expression or phosphorylation of proteins involved in the Unfolded Protein Response (UPR), such as ATF4.
Q3: How can I mitigate this compound induced oxidative stress in my experiments?
Several strategies can be employed to counteract the oxidative effects of this compound:
-
Co-treatment with antioxidants: The use of general antioxidants or specific inhibitors of oxidative pathways can be effective. For instance, the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) has been shown to prevent increases in lipid peroxidation induced by this compound in vivo. Other potential antioxidants to consider are N-acetylcysteine (NAC), Vitamin E, or resveratrol.
-
Modulation of cellular antioxidant defenses: Activating endogenous antioxidant pathways, such as the Nrf2 pathway, may offer protection.
-
Inhibition of γ-secretase: Since this compound's effects are dependent on γ-secretase activity, pre-treatment with a γ-secretase inhibitor like BMS-299,897 can block the downstream effects, including oxidative stress.
Q4: Is the Unfolded Protein Response (UPR) involved in this compound induced stress?
Yes, the accumulation of misfolded proteins, such as Aβ1-42, can trigger the Unfolded Protein Response (UPR), a cellular stress response pathway. The UPR is mediated by three main sensors: PERK, IRE1α, and ATF6. This compound-induced stress can lead to the activation of the PERK-eIF2α-ATF4 arm of the UPR. Activating transcription factor 4 (ATF4) is a key transcription factor that regulates the expression of genes involved in amino acid metabolism, resistance to oxidative stress, and apoptosis. There is also crosstalk between the UPR branches, with evidence suggesting that ATF4 can induce the expression of IRE1α, further propagating the stress response.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed shortly after this compound treatment. | This compound concentration is too high, leading to acute toxicity and overwhelming oxidative stress. | Perform a dose-response experiment to determine the optimal, non-lethal concentration of this compound for your specific cell line. Start with a lower concentration range (e.g., 1-10 µM) and titrate up. |
| Inconsistent results in ROS detection assays. | Timing of the assay is critical as ROS are often transient. The chosen detection reagent may not be optimal for the specific ROS species generated. | Create a time-course experiment to identify the peak of ROS production after this compound treatment. Consider using multiple ROS detection probes to measure different species (e.g., DCF-DA for general ROS, MitoSOX Red for mitochondrial superoxide). |
| Antioxidant co-treatment is not reducing oxidative stress markers. | The chosen antioxidant may not be effective against the specific oxidative pathways activated by this compound. The concentration of the antioxidant may be insufficient. | Test a panel of antioxidants with different mechanisms of action (e.g., a direct scavenger like NAC, an enzyme inducer like sulforaphane). Perform a dose-response for the antioxidant in the presence of this compound. |
| Difficulty in detecting activation of the UPR. | The time point of analysis may be too early or too late to observe the peak activation of UPR markers. | Conduct a time-course experiment and analyze key UPR markers at different time points (e.g., 3, 6, 12, 24 hours) post-Aftin-4 treatment. Assess both protein (e.g., p-eIF2α, ATF4, CHOP) and mRNA levels of UPR target genes. |
Data Presentation
Table 1: In Vivo Effects of this compound and Mitigating Agents
| Treatment Group | Parameter Measured | Effect | Reference |
| This compound (3-20 nmol, i.c.v.) | Aβ1-42 in hippocampus | Increased | |
| This compound (3-20 nmol, i.c.v.) | Lipid Peroxidation in hippocampus | Increased | |
| This compound (3-30 mg/kg, i.p.) | Oxidative Stress | Induced | |
| This compound + BMS-299,897 (γ-secretase inhibitor) | This compound induced alterations | Blocked | |
| This compound + Donepezil | This compound induced alterations | Prevented | |
| This compound + Ibuprofen | Cytokine release and lipid peroxidation | Prevented |
Table 2: In Vitro Effects of this compound on Amyloid-β Production
| Cell Line | This compound Concentration | Effect on Extracellular Aβ42 | Effect on Extracellular Aβ40 | Reference |
| N2a-AβPP695 | 1-100 µM | 7-fold increase | No change | |
| Primary Neurons | Not specified | 4-fold increase | Not specified |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA)
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.
Materials:
-
Cells cultured in appropriate plates (e.g., 96-well black, clear-bottom plates for fluorescence reading)
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the predetermined time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Remove the treatment media and wash the cells once with warm PBS or HBSS.
-
Prepare a working solution of DCFH-DA (e.g., 5-10 µM in PBS or HBSS).
-
Incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS or HBSS.
-
Add PBS or HBSS to the wells.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Protocol 2: Assessment of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
Materials:
-
Cell or tissue lysates
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
MDA standard
-
Spectrophotometer
Procedure:
-
Prepare cell or tissue homogenates in a suitable lysis buffer containing BHT.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
To a known volume of supernatant, add an equal volume of TCA solution to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and measure the absorbance at 532 nm.
-
Quantify the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Mandatory Visualizations
References
Interpreting bell-shaped dose-response curves with Aftin-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Aftin-4, with a focus on interpreting bell-shaped dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, specifically a roscovitine-related purine, that selectively and potently induces the production of amyloid-beta 42 (Aβ42) peptide.[1][2][3] It does not significantly alter the levels of Aβ40.[1][2] this compound's mechanism of action involves the modulation of γ-secretase activity. It does not directly inhibit the enzyme but rather interacts with mitochondrial proteins, namely VDAC1, prohibitin, and mitofilin. This interaction is thought to disrupt the subcellular localization of γ-secretase components, thereby shifting its cleavage preference of the amyloid precursor protein (APP) to favor the production of Aβ42.
Q2: What is a bell-shaped dose-response curve?
A bell-shaped, or biphasic, dose-response curve is a non-monotonic relationship where the biological effect of a substance increases with the dose up to a certain point (the apex of the curve), after which the effect diminishes as the dose is further increased. This is in contrast to a typical sigmoidal curve where the effect reaches a plateau at higher concentrations. Such curves suggest that more complex biological mechanisms are at play beyond simple receptor-ligand interactions.
Q3: Why might I observe a bell-shaped dose-response curve when treating cells with this compound?
While a monotonic increase in Aβ42 production is often expected with increasing concentrations of this compound, a bell-shaped curve, though not explicitly documented for this compound in the literature, is mechanistically plausible. Several factors could contribute to this phenomenon:
-
Cellular Toxicity at High Concentrations: Like many small molecules, high concentrations of this compound may induce cytotoxicity. This could manifest as mitochondrial dysfunction, increased production of reactive oxygen species (ROS), or activation of apoptotic pathways. A decline in overall cell health would lead to a decrease in cellular processes, including APP processing and Aβ42 secretion, resulting in a downturn in the dose-response curve.
-
Off-Target Effects: At higher concentrations, this compound may engage with off-target molecules, leading to unintended biological effects that could counteract its primary mechanism. These off-target effects might inhibit protein synthesis, disrupt cellular trafficking, or activate signaling pathways that reduce γ-secretase activity or APP expression.
-
Negative Feedback Loops: High levels of Aβ42 or significant disruption to mitochondrial function could trigger cellular stress responses, such as the Unfolded Protein Response (UPR). These stress responses can, in turn, activate signaling cascades that downregulate the machinery required for Aβ production as a protective mechanism.
-
Physicochemical Properties: At high concentrations, some compounds can form colloidal aggregates. These aggregates may have reduced bioavailability or could even sequester the active monomeric form of the drug, leading to a decrease in the observed biological effect.
Troubleshooting Guide
This guide addresses the specific issue of observing and interpreting a bell-shaped dose-response curve in your this compound experiments.
Problem: My this compound dose-response curve for Aβ42 production is bell-shaped.
This is characterized by an initial increase in Aβ42 levels at lower this compound concentrations, followed by a decrease at higher concentrations.
Step 1: Verify Experimental Setup and Data Integrity
Question: Could my experimental technique be the source of the bell-shaped curve?
Answer: It is crucial to first rule out any experimental artifacts.
-
Pipetting and Dilution Accuracy: Ensure accurate serial dilutions of your this compound stock. Small errors at high concentrations can lead to significant deviations.
-
Cell Viability: Always perform a parallel cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) across the same this compound concentration range. A drop in Aβ42 production that correlates with a decrease in cell viability strongly suggests a toxicity-induced effect.
-
Assay Performance: Confirm that your Aβ42 detection method (e.g., ELISA) is performing correctly. Ensure that the measurements at the high end of the curve are not outside the linear range of your standard curve.
Step 2: Investigate Potential Biological Mechanisms
If you have ruled out experimental error and confirmed a correlation with decreased cell viability at high this compound concentrations, the following steps can help elucidate the underlying biological cause.
Question: How can I determine if cellular toxicity is the cause of the downturn in Aβ42 production?
Answer: Assess markers of cellular stress and apoptosis.
-
Mitochondrial Health: Since this compound targets mitochondrial proteins, assess mitochondrial membrane potential using dyes like TMRE or JC-1. A dose-dependent decrease in membrane potential at higher this compound concentrations would indicate mitochondrial dysfunction.
-
Apoptosis Markers: Perform a Western blot for cleaved caspase-3 or a flow cytometry-based assay for Annexin V to determine if high concentrations of this compound are inducing apoptosis.
Question: What if cell viability is not significantly compromised, but I still see a bell-shaped curve?
Answer: In this scenario, other mechanisms like off-target effects or negative feedback loops might be involved.
-
Off-Target Kinase Activity: this compound is derived from the kinase inhibitor roscovitine (B1683857). Although it is reported to have no activity on CDKs, high concentrations could potentially inhibit other kinases involved in APP processing or trafficking. A broad-spectrum kinase activity assay could provide insights, although this is an advanced troubleshooting step.
-
Unfolded Protein Response (UPR) Activation: High levels of cellular stress can activate the UPR. You can probe for UPR markers such as phosphorylated PERK, IRE1α, or increased expression of ATF4 and CHOP via Western blot or qRT-PCR. Activation of these pathways at high this compound concentrations could explain a subsequent shutdown of non-essential cellular processes like Aβ42 production.
Summary of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting bell-shaped dose-response curves.
Data Presentation
Table 1: Hypothetical this compound Dose-Response Data
This table illustrates a typical dataset that would generate a bell-shaped curve.
| This compound Conc. (µM) | Mean Aβ42 (pg/mL) | Std. Deviation | % Cell Viability |
| 0 (Vehicle) | 150 | 12 | 100% |
| 1 | 250 | 20 | 98% |
| 5 | 550 | 45 | 95% |
| 10 | 800 | 60 | 92% |
| 25 | 1200 | 95 | 88% |
| 50 | 950 | 80 | 70% |
| 100 | 600 | 55 | 50% |
| 200 | 300 | 30 | 25% |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: SH-SY5Y neuroblastoma cells or primary neurons are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12) supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 50 mM in DMSO).
-
Treatment: On the day of the experiment, dilute the this compound stock solution in culture media to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.2%).
-
Incubation: Treat the cells for a specified period, typically 24 hours.
-
Harvesting: After incubation, collect the conditioned media for Aβ42 analysis and lyse the cells for protein quantification and viability assays.
Aβ42 Quantification via ELISA
This is a generalized protocol; always refer to the manufacturer's instructions for your specific ELISA kit.
-
Plate Preparation: Prepare the antibody-coated microplate as per the kit instructions.
-
Standards and Samples: Prepare a standard curve using the provided recombinant Aβ42 standards. Add your standards and collected conditioned media samples to the appropriate wells.
-
Incubation: Incubate the plate to allow the Aβ42 in the samples to bind to the capture antibody.
-
Washing: Wash the plate several times to remove unbound materials.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Enzyme Conjugate: Wash the plate again and add a streptavidin-HRP conjugate.
-
Substrate Addition: After a final wash, add the TMB substrate. A color change will occur.
-
Stop Reaction: Stop the reaction with the provided stop solution.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the Aβ42 concentration in your samples by interpolating from the standard curve.
Signaling Pathway Visualization
Caption: this compound's mechanism and potential pathways leading to a biphasic response.
References
- 1. A unified approach to dissecting biphasic responses in cell signaling | eLife [elifesciences.org]
- 2. Human Amyloid Beta 42 ELISA Kit (ab289832) | Abcam [abcam.com]
- 3. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IRE1α Inhibitor Experiments
Disclaimer: Information on "Aftin-4" is not publicly available. This guide provides information on common artifacts and troubleshooting for experiments involving IRE1α (Inositol-requiring enzyme 1α) inhibitors, a class of molecules studied in cancer, neurodegenerative, and metabolic disorders. This information is provided as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IRE1α inhibitors?
A1: IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a crucial component of the unfolded protein response (UPR).[1] It possesses both kinase and endoribonuclease (RNase) activity. Most small molecule inhibitors of IRE1α target either the kinase domain or the RNase domain.[2]
-
Kinase inhibitors typically bind to the ATP-binding pocket of the kinase domain. This can allosterically inhibit the RNase activity.[3]
-
RNase inhibitors directly target the RNase active site, preventing the splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of other RNAs through a process called Regulated IRE1-Dependent Decay (RIDD).[4][5]
Q2: What are the expected downstream effects of IRE1α inhibition?
A2: Inhibition of IRE1α's RNase activity is expected to block the splicing of XBP1 mRNA to its active form, XBP1s. This leads to a reduction in the expression of UPR target genes involved in protein folding and quality control. Additionally, IRE1α inhibition can prevent RIDD, which may affect the levels of various microRNAs and mRNAs. Depending on the cellular context, this can lead to apoptosis, cell cycle arrest, or a reduction in inflammatory signaling.
Q3: How can I confirm that my IRE1α inhibitor is working in my cell-based assay?
A3: The most common method to confirm the activity of an IRE1α inhibitor is to measure the levels of spliced XBP1 (XBP1s) mRNA after inducing ER stress with an agent like tunicamycin (B1663573) or thapsigargin (B1683126). A successful inhibition will result in a dose-dependent decrease in XBP1s levels. This can be assessed by RT-PCR. Another method is to measure the phosphorylation status of IRE1α using Phos-tag gels.
Q4: Are there known off-target effects for commonly used IRE1α inhibitors?
A4: Yes, off-target effects are a significant consideration. For example, some kinase inhibitors may interact with other kinases in the cell. The small molecule inhibitor 4µ8c has been reported to have off-target effects at higher concentrations. It is crucial to use multiple concentrations of an inhibitor and include appropriate controls to assess for off-target effects. Some inhibitors might also induce cellular responses that are independent of IRE1α inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of XBP1 splicing observed. | 1. Inhibitor is not cell-permeable. 2. Inhibitor concentration is too low. 3. ER stress was not sufficiently induced. 4. The inhibitor has degraded. | 1. Confirm cell permeability from literature or vendor. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify ER stress induction by checking for upregulation of other UPR markers (e.g., CHOP, BiP). 4. Ensure proper storage and handling of the inhibitor. |
| High levels of cytotoxicity observed. | 1. The inhibitor concentration is too high. 2. Off-target effects are causing toxicity. 3. The cell line is particularly sensitive to IRE1α inhibition. | 1. Lower the inhibitor concentration and perform a viability assay (e.g., MTT, CellTiter-Glo). 2. Test the inhibitor in a control cell line that does not express IRE1α or use a structurally related but inactive compound as a negative control. 3. This may be an expected outcome; investigate markers of apoptosis (e.g., cleaved caspase-3). |
| Inconsistent results between experiments. | 1. Variability in cell density or passage number. 2. Inconsistent timing of inhibitor and ER stress inducer addition. 3. Reagent variability. | 1. Maintain consistent cell culture practices. 2. Standardize the experimental timeline. 3. Use fresh reagents and ensure proper dilutions. |
| Unexpected changes in other signaling pathways. | 1. Crosstalk between the UPR and other pathways. 2. Off-target effects of the inhibitor. | 1. The IRE1α pathway is known to interact with pathways like JNK and NF-κB. This may be a real biological effect. 2. Investigate potential off-targets of your specific inhibitor. Consider using a second inhibitor with a different chemical scaffold to confirm the effect is on-target. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of some common IRE1α inhibitors from in vitro and cell-based assays.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 |
| 4µ8c | RNase | XBP1 splicing | H4IIE hepatoma cells | Effective at 10-90 µM |
| STF-083010 | RNase | Cytotoxicity | Multiple Myeloma cells | Dose-dependent |
| MKC-3946 | Kinase | XBP1 splicing | Multiple Myeloma cells | Not specified, used in combination |
| KIRA7 | Kinase | RNase activity | In vitro | Not specified, used to reduce fibrosis |
| Toxoflavin (TXF) | RNase | RNase activity | In vitro | 0.226 µM |
Experimental Protocols
Protocol 1: Assessment of XBP1 mRNA Splicing by RT-PCR
This protocol is a standard method to determine the efficacy of an IRE1α inhibitor in blocking its RNase activity.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the IRE1α inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.
-
Induce ER stress by adding an appropriate concentration of tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 100-300 nM) for 4-6 hours.
2. RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
3. PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the differentiation between the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Forward Primer Example: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer Example: 5'-GGGGCTTGGTATATATGTGG-3'
4. Gel Electrophoresis:
-
Run the PCR products on a 2-3% agarose (B213101) gel.
-
XBP1u will appear as a larger band, and XBP1s will be a smaller band. The reduction in the intensity of the XBP1s band in inhibitor-treated samples indicates successful inhibition.
Visualizations
IRE1α Signaling Pathway
Caption: The IRE1α signaling pathway in response to ER stress.
Experimental Workflow for Testing IRE1α Inhibitors
Caption: A typical experimental workflow for evaluating IRE1α inhibitors.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting failed IRE1α inhibition.
References
- 1. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 2. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 5. Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving reproducibility of Aftin-4 induced pathology
Welcome to the technical support center for Aftin-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help improve the reproducibility of this compound-induced pathology in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, derived from roscovitine (B1683857), that acts as an inducer of amyloid-beta 42 (Aβ42). It functions by modulating the activity of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP).[1][2] this compound does not directly inhibit γ-secretase but is thought to interact with mitochondrial proteins such as VDAC1, prohibitin, and mitofilin.[3][4] This interaction is believed to alter the membrane environment of the γ-secretase complex, shifting its cleavage preference to favor the production of the more amyloidogenic Aβ42 peptide over other Aβ species.[3]
Q2: What are the expected pathological outcomes of this compound treatment?
In both in vitro and in vivo models, this compound treatment is designed to mimic key aspects of Alzheimer's disease pathology. Expected outcomes include:
-
Increased Aβ42 Production: A selective increase in the levels of Aβ42, while Aβ40 levels generally remain stable.
-
Oxidative Stress: Increased levels of lipid peroxidation in the brain.
-
Neuroinflammation: Elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα, and astrocytic reaction indicated by increased GFAP.
-
Synaptic Dysfunction: A decrease in the expression of synaptic markers like synaptophysin.
-
Cognitive Deficits: In animal models, this compound can induce learning and memory impairments.
-
Mitochondrial Alterations: Changes in mitochondrial structure and function.
Q3: Is this compound cytotoxic?
Yes, this compound can be toxic to cells, particularly at higher concentrations. The induction of Aβ42 by this compound often follows a bell-shaped curve, where the effect diminishes at high concentrations due to cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A related compound, Aftin-5, has been reported to have lower cytotoxicity.
Q4: Can the effects of this compound be blocked or reversed?
The Aβ42-inducing effects of this compound are dependent on γ-secretase activity and can be blocked by pretreatment with γ-secretase inhibitors such as DAPT and BMS-299,897. Some of the downstream pathological effects in animal models, such as cognitive impairments, have been shown to be preventable with compounds like the cholinesterase inhibitor donepezil.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, helping you to improve the reproducibility of your results.
Issue 1: Inconsistent or No Increase in Aβ42 Levels
-
Question: I am not observing the expected increase in Aβ42 levels after this compound treatment. What could be the cause?
-
Answer:
-
Suboptimal this compound Concentration: The dose-response for this compound can be bell-shaped due to cytotoxicity at higher concentrations. You may be using a concentration that is either too low to be effective or too high, leading to cell death and reduced Aβ42 production. It is recommended to perform a dose-response curve (e.g., 10 µM to 100 µM) to identify the optimal concentration for your cell line.
-
Inappropriate Incubation Time: The increase in Aβ42 production is time-dependent. Studies have shown that Aβ42 levels can plateau after about 12 hours of treatment. Consider a time-course experiment (e.g., 6, 12, 18, 24 hours) to determine the optimal incubation period.
-
Cell Line Variability: Different cell lines may have varying sensitivities to this compound. Ensure that your chosen cell line expresses sufficient levels of APP and the γ-secretase complex. N2a cells stably expressing human APP (N2a-695) and SH-SY5Y cells are commonly used.
-
This compound Stability and Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure that the stock solution is properly stored and that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.2%) to avoid solvent-induced artifacts. Prepare fresh dilutions of this compound for each experiment.
-
γ-Secretase Activity: The effect of this compound is dependent on active γ-secretase. Ensure that your experimental conditions do not inhibit γ-secretase activity.
-
Issue 2: High Variability in In Vivo Results
-
Question: My in vivo experiments with this compound are showing high variability between animals. How can I improve consistency?
-
Answer:
-
Route of Administration: The route of this compound administration can significantly impact the results. Intracerebroventricular (ICV) injection has been shown to produce more pronounced neurodegeneration compared to intraperitoneal (i.p.) injection. However, i.p. injection is less invasive. Carefully consider the most appropriate route for your experimental goals and ensure the procedure is performed consistently.
-
Animal Strain and Sex: Different mouse strains may respond differently to this compound. Sex differences have also been observed, with male animals potentially being more susceptible to oxidative stress and brain damage. Be consistent with the strain and sex of the animals used in your studies.
-
Individual Animal Variability: As with any in vivo model, there will be inherent biological variability between individual animals. Ensure adequate group sizes to achieve statistical power and consider monitoring baseline behavioral or physiological parameters before this compound administration.
-
Issue 3: High Cell Death or Unexpected Cellular Stress Responses
-
Question: I am observing high levels of cell death or activation of cellular stress pathways that are confounding my results. What can I do?
-
Answer:
-
This compound Concentration and Cytotoxicity: As mentioned, this compound can be cytotoxic. Perform a cytotoxicity assay (e.g., MTS or LDH assay) to determine the IC50 of this compound in your cell line and choose a concentration for your experiments that is well below this value.
-
Mitochondrial Stress: this compound is known to interact with mitochondrial proteins and can induce mitochondrial stress. This can lead to the activation of the integrated stress response (ISR) and the transcription factor ATF4. If you are studying pathways that are sensitive to mitochondrial stress, consider monitoring markers of the ISR (e.g., phosphorylation of eIF2α, ATF4 expression) to understand the cellular context of your this compound treatment.
-
Control for DMSO Effects: Ensure that your vehicle control (DMSO) is at the same final concentration as in your this compound treated samples and is not causing significant cytotoxicity or stress responses on its own.
-
Data Presentation
Table 1: In Vitro Dose-Response of this compound on Aβ42 Production in N2a-695 Cells
| This compound Concentration (µM) | Fold Change in Aβ42 (vs. DMSO control) |
| 1 | ~1.5 |
| 10 | ~3.0 |
| 50 | ~7.0 |
| 100 | ~6.0 (potential cytotoxicity) |
Data are approximate and compiled from dose-response curves presented in the literature. Actual values may vary depending on experimental conditions.
Table 2: Effect of this compound on Aβ42/Aβ40 Ratio in SH-SY5Y Cells in a 3D Culture Model
| This compound Concentration (µM) | Aβ42/Aβ40 Ratio |
| 0 (Control) | 0.90 |
| 25 | 1.06 |
| 50 | 1.47 |
Data from a 24-hour treatment study.
Table 3: Cytotoxicity of this compound in Different Cell Lines (IC50 values)
| Cell Line | This compound IC50 (µM) |
| SH-SY5Y | 43.88 (in 2D culture) |
| N2a | >100 |
IC50 values can vary significantly based on the assay used and the culture conditions.
Experimental Protocols
1. In Vitro Aβ42 Induction in N2a-695 Cells
-
Cell Culture: Culture N2a-695 cells (Neuro-2a cells stably expressing human APP-695) in DMEM supplemented with 10% heat-inactivated FBS and 1x Penicillin-Streptomycin. Maintain cells in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. Store at -20°C. On the day of the experiment, prepare fresh dilutions in cell culture medium.
-
Treatment:
-
Seed N2a-695 cells in 96-well or 24-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.2%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 18-24 hours at 37°C.
-
-
Aβ42 Measurement:
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cell debris.
-
Measure the concentration of extracellular Aβ42 using a specific ELISA kit, following the manufacturer's instructions.
-
-
Cytotoxicity Assay (Parallel Plate): It is recommended to run a parallel plate for a cytotoxicity assay (e.g., MTS) to correlate Aβ42 levels with cell viability.
2. In Vivo this compound Administration in Mice
-
Animal Model: C57BL/6 or Swiss OF-1 mice are commonly used. House the animals under standard conditions with ad libitum access to food and water. All procedures should be approved by an institutional animal care and use committee.
-
This compound Preparation: Prepare this compound for injection by dissolving it in a vehicle suitable for the chosen route of administration (e.g., saline with a small percentage of DMSO and/or a surfactant like Tween 80 for i.p. injection).
-
Intraperitoneal (i.p.) Injection Protocol:
-
Prepare this compound solution at a concentration that allows for the administration of the desired dose (e.g., 3-30 mg/kg) in a reasonable volume (e.g., 10 ml/kg).
-
Administer the this compound solution or vehicle control via i.p. injection.
-
Monitor the animals for any adverse effects.
-
Conduct behavioral testing and/or collect tissue for analysis at the desired time points post-injection (e.g., 5-14 days).
-
-
Intracerebroventricular (ICV) Injection Protocol:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Secure the mouse in a stereotaxic frame.
-
Perform a small incision to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the lateral ventricle.
-
Slowly inject this compound (e.g., 3-20 nmol in a small volume) or vehicle control into the ventricle using a microsyringe.
-
Suture the incision and allow the animal to recover.
-
Monitor the animal closely during the recovery period.
-
Conduct behavioral testing and/or collect tissue for analysis at the desired time points post-injection.
-
Visualizations
Caption: this compound signaling pathway leading to AD-like pathology.
Caption: General experimental workflows for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of cognitive decline in aged mice and mice treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Aftin-4 Induced Alzheimer's Pathology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aftin-4, a chemical inducer of Alzheimer's disease (AD) pathology, with other established experimental models. The data presented here is intended to help researchers make informed decisions when selecting an appropriate model for their specific research questions.
Introduction to this compound
This compound is a small molecule, a roscovitine-related purine, that has been identified as a potent inducer of amyloid-beta 42 (Aβ42) production.[1] Aβ42 is a peptide fragment that aggregates in the brain and is considered a central event in the pathogenesis of Alzheimer's disease.[1][2] this compound selectively increases the generation of Aβ42 without significantly affecting the levels of Aβ40.[1] This is achieved through the modulation of γ-secretase activity, a key enzyme in the processing of the amyloid precursor protein (APP).[3] Both in vitro and in vivo studies have demonstrated that this compound can rapidly induce a cascade of pathological events that mimic key features of Alzheimer's disease, including increased Aβ1-42 levels, oxidative stress, neuroinflammation, synaptic deficits, and cognitive impairment in mice.
Comparative Analysis of Alzheimer's Disease Models
Table 1: Comparison of Amyloid-β42 Induction
| Model | Key Features | Aβ42 Induction (Fold Change or Concentration) | Time to Onset | Reference |
| This compound | Chemical inducer, γ-secretase modulator | In vitro (N2a cells): ~7-fold increase. In vitro (primary neurons): ~4-fold increase. In vivo (mouse hippocampus): Significant increase. | Hours to Days | |
| APP/PS1 Mouse | Transgenic model with mutations in APP and PSEN1 genes | Brain Aβ42 levels: ~223 ng/mg at 12 months. | Months | |
| 5XFAD Mouse | Transgenic model with five familial AD mutations | Brain Aβ42 levels: Significantly elevated compared to wild-type. Twofold higher brain Aβ42 levels at 15.5 months compared to 9.5 months. | 2 Months | |
| Streptozotocin (STZ) | Induces insulin (B600854) resistance in the brain | Increased cerebral aggregated Aβ fragments. | Weeks to Months | |
| Scopolamine | Muscarinic antagonist, induces cholinergic dysfunction | Primarily a model for cognitive deficits, does not directly induce Aβ pathology. | Minutes to Hours |
Table 2: Comparison of Neuroinflammation and Synaptic Deficits
| Model | Neuroinflammation (GFAP Expression) | Synaptic Deficits (Synaptophysin Reduction) | Cognitive Deficits (Morris Water Maze) | Reference |
| This compound | Increased GFAP immunolabeling. | Decreased synaptophysin expression. | Marked learning deficits. | |
| APP/PS1 Mouse | Increased GFAP coverage and complexity in the entorhinal cortex. | Progressive synaptic loss. | Age-dependent spatial memory deficits. | |
| 5XFAD Mouse | Robust gliosis. | Synaptic deficits precede plaque formation. | Spatial memory deficits worsen with age. | |
| Streptozotocin (STZ) | Increased GFAP content in the hippocampus. | Reduction in synaptophysin in the hippocampus. | Impaired spatial learning and memory. | |
| Scopolamine | Not a primary feature. | Not a primary feature. | Significant impairment of spatial memory. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Aβ42 Quantification by ELISA
Objective: To measure the concentration of Aβ42 in brain homogenates.
Protocol:
-
Sample Preparation: Homogenize mouse brain tissue in a suitable lysis buffer containing protease inhibitors. For insoluble Aβ, perform formic acid extraction followed by neutralization.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ42 overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add prepared standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody (e.g., a biotinylated antibody recognizing the N-terminus of Aβ) and incubate for 1-2 hours.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the absorbance values of the standards. Calculate the concentration of Aβ42 in the samples by interpolating their absorbance values on the standard curve.
Morris Water Maze (MWM) for Spatial Memory Assessment
Objective: To assess hippocampal-dependent spatial learning and memory in mice.
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged 1 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
In each trial, release the mouse into the pool from one of four starting positions, facing the wall.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis: Analyze the escape latency and path length during the acquisition phase to assess learning. Analyze the time in the target quadrant and platform crossings during the probe trial to assess memory retention.
Western Blotting for Synaptophysin
Objective: To quantify the levels of the presynaptic protein synaptophysin in brain tissue.
Protocol:
-
Protein Extraction: Homogenize hippocampal or cortical tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against synaptophysin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the synaptophysin band intensity to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry for GFAP
Objective: To visualize and quantify astrogliosis by staining for Glial Fibrillary Acidic Protein (GFAP).
Protocol:
-
Tissue Preparation:
-
Perfuse the mouse with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash the sections with PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Permeabilize the sections with a solution containing a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., containing normal serum).
-
Incubate the sections with a primary antibody against GFAP overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate the sections with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash the sections with PBS.
-
Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence microscope.
-
Quantify the GFAP-positive area or the number of GFAP-positive cells using image analysis software.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway, the experimental workflow for its validation, and a logical comparison of AD models.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Markers for Aftin-4 Model Confirmation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Aftin-4 model provides a valuable in vitro system for studying the molecular mechanisms underlying the increased production of amyloid-beta 42 (Aβ42), a key pathological hallmark of Alzheimer's disease (AD).[1] This guide offers a comprehensive comparison of the this compound model with alternative in vitro models of AD, focusing on the key biochemical markers used for their confirmation and supported by experimental data and detailed protocols.
This compound Model: Mechanism and Key Biochemical Markers
This compound, a tri-substituted purine, selectively increases the production of Aβ42 without affecting Aβ40 levels.[1][2] Its mechanism of action is thought to involve the modulation of γ-secretase activity, likely through interaction with mitochondrial and other cellular proteins, leading to a shift in the cleavage of the amyloid precursor protein (APP).[1][3]
Confirmation of the this compound model relies on the detection of a specific panel of biochemical markers that reflect its distinct molecular and cellular effects.
Table 1: Key Biochemical Markers for this compound Model Confirmation
| Marker Category | Specific Marker | Expected Change | Rationale |
| Amyloid-β Peptides | Aβ42 | ↑ | Primary and defining feature of the this compound model. |
| Aβ40 | No significant change | Demonstrates the selectivity of this compound for Aβ42 production. | |
| APP Processing | β-C-terminal fragment (β-CTF) | ↑ | Accumulation suggests altered γ-secretase processing of APP. |
| Cleaved Notch | ↓ | Indicates modulation of γ-secretase activity, as Notch is another substrate. | |
| Protein Interactions | VDAC1, Prohibitin, Mitofilin | Interaction with this compound | These proteins have been identified as potential targets of this compound. |
| Cellular Stress & Inflammation | Lipid Peroxidation (e.g., MDA) | ↑ | Reflects this compound-induced oxidative stress. |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) | ↑ | Indicates an inflammatory response triggered by this compound. | |
| Neuronal Integrity | Synaptophysin | ↓ | A decrease in this synaptic vesicle protein suggests synaptic dysfunction. |
| Glial Fibrillary Acidic Protein (GFAP) | ↑ | Increased expression is a marker of astrocytic reactivity and neuroinflammation. | |
| Mitochondrial Morphology | Altered Cristae, Swelling | Observable changes | Reflects the impact of this compound on mitochondrial structure. |
Comparison with Alternative In Vitro Models of Alzheimer's Disease
The this compound model can be compared with other in vitro systems used to study AD pathology. Each model presents a unique set of biochemical markers for its validation.
Table 2: Comparison of Biochemical Markers Across Different In Vitro AD Models
| Model | Primary Induction Method | Key Biochemical Markers | Advantages | Limitations |
| This compound Model | Treatment with this compound | ↑ Aβ42, No change in Aβ40, ↑ β-CTF, ↓ Cleaved Notch, Oxidative stress, Neuroinflammation | Specific induction of Aβ42; allows for study of γ-secretase modulation. | Does not inherently model tau pathology; potential off-target effects of the compound. |
| 3D Human Neural Cell Culture / Cerebral Organoid Models | Familial AD mutations (APP, PSEN1/2); Sporadic AD patient-derived iPSCs | ↑ Aβ42/Aβ40 ratio, Aβ plaque-like aggregates, Hyperphosphorylated Tau (various epitopes), ↑ Cleaved Caspase-3 | Recapitulates both Aβ and tau pathologies in a human-relevant 3D environment. | Technically complex; long culture times; variability between organoids. |
| Okadaic Acid (OA) Model | Inhibition of protein phosphatases 1 and 2A | Hyperphosphorylated Tau (at multiple sites), ↑ Tau kinases (e.g., cdk5), ↓ PP2A activity, Oxidative stress | Directly induces tau hyperphosphorylation, a key feature of AD. | Does not primarily model Aβ pathology; relies on a non-physiological insult. |
| Aβ Oligomer-Induced Toxicity Model | Treatment with pre-aggregated Aβ oligomers | Neuronal cell death, Synaptic loss (↓ Synaptophysin), Oxidative stress, Inflammatory responses | Directly investigates the neurotoxic effects of specific Aβ species. | The specific oligomeric species can be heterogeneous and difficult to standardize. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Quantification of Aβ42 and Aβ40 by ELISA
This protocol is for a sandwich ELISA to measure Aβ levels in cell culture supernatants.
-
Reagent Preparation : Prepare wash buffer, standards, and detection antibody solutions according to the ELISA kit manufacturer's instructions.
-
Sample Collection : Collect cell culture supernatant and centrifuge to remove cellular debris.
-
Assay Procedure :
-
Add 100 µL of Aβ standards and samples to the wells of the pre-coated microplate.
-
Incubate for 90 minutes at 37°C.
-
Aspirate and wash the wells 3-5 times.
-
Add 100 µL of diluted biotinylated detection antibody and incubate for 60 minutes at 37°C.
-
Aspirate and wash.
-
Add 100 µL of streptavidin-HRP solution and incubate for 30 minutes at 37°C.
-
Aspirate and wash.
-
Add 90 µL of TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Data Analysis : Generate a standard curve and determine the concentration of Aβ in the samples.
Western Blot for β-CTF and Synaptophysin
This protocol outlines the detection of specific proteins by Western blot.
-
Sample Preparation : Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer :
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (anti-β-CTF or anti-Synaptophysin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection : Apply chemiluminescent substrate and visualize the bands using an imaging system.
Lipid Peroxidation Assay (MDA)
This colorimetric assay measures malondialdehyde (MDA), an end product of lipid peroxidation.
-
Sample Preparation : Homogenize cells or tissues in MDA Lysis Buffer containing an antioxidant like BHT. Centrifuge to remove insoluble material.
-
Assay Procedure :
-
Add samples and MDA standards to microcentrifuge tubes.
-
Add Thiobarbituric Acid (TBA) solution to each tube.
-
Incubate at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool on ice for 10 minutes.
-
Pipette 200 µL of the reaction mixture into a 96-well plate.
-
-
Data Analysis : Read the absorbance at 532 nm and calculate the MDA concentration based on the standard curve.
Cytokine Quantification by ELISA
This protocol is for a sandwich ELISA to measure pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNFα).
-
Reagent and Sample Preparation : Follow the kit manufacturer's instructions for preparing reagents, standards, and samples (cell culture supernatant).
-
Assay Procedure :
-
Coat a 96-well plate with capture antibody overnight at 4°C.
-
Wash and block the plate.
-
Add standards and samples and incubate for 2 hours at room temperature.
-
Wash and add biotinylated detection antibody for 1 hour at room temperature.
-
Wash and add avidin-HRP for 30 minutes.
-
Wash and add TMB substrate.
-
Stop the reaction and read the absorbance.
-
-
Data Analysis : Calculate cytokine concentrations from the standard curve.
GFAP Immunohistochemistry
This protocol is for detecting GFAP in formalin-fixed, paraffin-embedded cell pellets or tissue sections.
-
Sample Preparation : Deparaffinize and rehydrate the sections.
-
Antigen Retrieval : Perform heat-induced epitope retrieval using a citrate (B86180) buffer.
-
Staining Procedure :
-
Block endogenous peroxidase activity.
-
Block non-specific binding with normal serum.
-
Incubate with primary anti-GFAP antibody.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC).
-
Develop the color with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Analysis : Visualize and quantify the staining using a microscope and image analysis software.
Electron Microscopy of Mitochondria
This protocol outlines the preparation of cultured cells for transmission electron microscopy (TEM) to assess mitochondrial morphology.
-
Fixation : Fix cells in a solution containing glutaraldehyde (B144438) and paraformaldehyde.
-
Processing :
-
Post-fix in osmium tetroxide.
-
Dehydrate through a graded series of ethanol.
-
Infiltrate with resin.
-
-
Sectioning and Staining :
-
Cut ultrathin sections (70-90 nm).
-
Mount sections on copper grids.
-
Stain with uranyl acetate (B1210297) and lead citrate.
-
-
Imaging : Examine the sections using a transmission electron microscope.
Visualizations
Signaling and Experimental Workflows
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for this compound model.
Caption: Logical relationships between AD models.
References
- 1. A three-dimensional human neural cell culture model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modeling Alzheimer’s disease using human cell derived brain organoids and 3D models [frontiersin.org]
- 3. Modeling Alzheimer’s disease using human cell derived brain organoids and 3D models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Histological Analysis of Brain Tissue Treated with Aftin-4 and Alternatives
An objective guide for researchers on the cellular effects of Aftin-4, a potent inducer of amyloid-β 42, in comparison to IRE1α inhibitors, a class of compounds targeting the unfolded protein response pathway implicated in neurodegeneration.
This guide provides a comparative overview of the histological changes observed in brain tissue following treatment with this compound and representative alternative compounds that modulate cellular stress pathways relevant to neurodegenerative diseases. The data presented here is intended to assist researchers in selecting appropriate tools for in vivo studies of Alzheimer's disease and other neurodegenerative conditions.
Introduction to this compound and its Alternatives
This compound is a tri-substituted purine (B94841) derivative that has been identified as a potent inducer of amyloid-β (Aβ) 1-42 peptide production. Its mechanism of action involves the activation of γ-secretase, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). In vivo studies using murine models have demonstrated that administration of this compound leads to a phenotype that mimics several key pathological features of Alzheimer's disease, including increased Aβ1-42 levels in the hippocampus, oxidative stress, neuroinflammation, and cognitive deficits.
Given that the accumulation of misfolded proteins and the subsequent activation of the unfolded protein response (UPR) are central to the pathophysiology of many neurodegenerative disorders, compounds that modulate this pathway, such as inhibitors of inositol-requiring enzyme 1α (IRE1α), represent a relevant class of compounds for comparison. IRE1α is a key sensor of endoplasmic reticulum (ER) stress, and its chronic activation can lead to apoptosis. This guide will focus on STF-083010 and KIRA6 as representative IRE1α inhibitors.
Comparative Histological Analysis
The following tables summarize the quantitative histological data from studies on this compound and the IRE1α inhibitor STF-083010. Data for in vivo histological effects of KIRA6 in a neurodegenerative model are currently limited.
Table 1: Effects on Astrogliosis (GFAP Immunoreactivity)
| Compound | Animal Model | Brain Region | Dosage | Duration | Change in GFAP Positive Area/Cell Count | Reference |
| This compound | C57BL/6 Mice | Cortex & Limbic Structures | 30 mg/kg | - | Qualitative increase in GFAP immunolabeling and more intense Western blot bands, particularly in males. | [1] |
| STF-083010 | Rat Model of Neonatal Hypoxic-Ischemic Brain Injury | - | 45 µ g/pup | 72 hours | Data not available in a comparable neurodegenerative context. | [2] |
Table 2: Effects on Neuronal Viability and Apoptosis
| Compound | Animal Model | Brain Region | Dosage | Duration | Histological Outcome & Quantification | Reference |
| This compound | C57BL/6 Mice | Hippocampus | 30 mg/kg | - | Decreased expression of the synaptic marker synaptophysin. Quantitative data on neuronal loss (NeuN) and apoptosis (TUNEL) is not yet available. | [3] |
| STF-083010 | Rat Model of Neonatal Hypoxic-Ischemic Brain Injury | - | 45 µ g/pup | 72 hours | Infarct Volume: Significantly reduced to 21.5% ± 2.1% compared to 34.9% ± 1.9% in vehicle-treated animals. | [2] |
| STF-083010 | Rat Model of Acute Renal Failure | Kidney | - | - | Apoptosis (TUNEL): Significantly decreased number of TUNEL-positive cells compared to the injury group. | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Experimental Workflow
Experimental Protocols
Tissue Preparation for Histology
-
Perfusion and Fixation: Mice are deeply anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Brains are extracted and post-fixed in 4% PFA overnight at 4°C.
-
Cryoprotection: Brains are transferred to a 30% sucrose (B13894) solution in PBS at 4°C until they sink.
-
Sectioning: Brains are frozen and sectioned coronally at 30-40 µm thickness using a cryostat or vibratome. Sections are stored in a cryoprotectant solution at -20°C until use.
Immunohistochemistry for GFAP
-
Antigen Retrieval: Free-floating sections are washed in PBS and then incubated in a citrate-based antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Blocking: Sections are blocked in a solution containing normal goat serum and Triton X-100 in PBS for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against GFAP (e.g., rabbit anti-GFAP) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.
-
Signal Amplification: Sections are incubated with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Visualization: The signal is visualized using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate.
-
Mounting and Coverslipping: Sections are mounted on glass slides, dehydrated, and coverslipped.
TUNEL Assay for Apoptosis
-
Permeabilization: Sections are permeabilized with a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Sections are incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, in a humidified chamber at 37°C for 1 hour, protected from light.
-
Counterstaining: Nuclei are counterstained with a fluorescent nuclear stain such as DAPI.
-
Mounting and Visualization: Sections are mounted with an anti-fade mounting medium and visualized using a fluorescence microscope.
Conclusion
This compound is a valuable tool for inducing an Alzheimer's disease-like pathology in vivo, characterized by increased Aβ42, astrogliosis, and synaptic deficits. The available data on IRE1α inhibitors, such as STF-083010, suggest a neuroprotective role in the context of acute brain injury and a reduction of apoptosis in other tissues. However, a direct quantitative histological comparison in a chronic neurodegenerative model is still needed to fully evaluate their relative effects on key pathological markers. This guide provides a framework for such comparative studies and highlights the importance of quantitative histological analysis in the evaluation of potential therapeutic compounds for neurodegenerative diseases. Future research should focus on generating comprehensive, quantitative histological data for this compound and a broader range of UPR modulators to better understand their therapeutic potential.
References
A Comparative Guide to Aftin-4 and Other Chemical Inducers of Aβ42
For Researchers, Scientists, and Drug Development Professionals
The selective induction of amyloid-beta 42 (Aβ42), a key peptide implicated in the pathogenesis of Alzheimer's disease, is a critical tool for in vitro and in vivo disease modeling. Aftin-4 has emerged as a potent and selective chemical inducer of Aβ42. This guide provides an objective comparison of this compound with other chemical inducers, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the appropriate tool for their studies.
Overview of this compound and Alternatives
This compound is a tri-substituted purine (B94841) derived from roscovitine (B1683857) that selectively increases the production of Aβ42 without significantly altering Aβ40 levels[1]. This selective action is crucial for modeling the increased Aβ42/Aβ40 ratio observed in Alzheimer's disease. This guide compares this compound with its less toxic analog, Aftin-5, and two other commonly referenced Aβ42 inducers: the lipid-lowering drug fenofibrate (B1672516) and the non-steroidal anti-inflammatory drug (NSAID) celecoxib (B62257).
Quantitative Comparison of Aβ42 Induction
The following table summarizes the reported efficacy of this compound and its alternatives in inducing Aβ42 production in various cell lines.
| Compound | Cell Line | Fold Increase in Aβ42 | EC50 / Concentration | Notes | Reference |
| This compound | N2a-APP695 | ~7-fold | 30 µM (EC50) | Selectively increases Aβ42 over Aβ40. | [1] |
| Primary Neurons | ~4-fold | 100 µM | Higher efficacy in hippocampal vs. cortical neurons. | [1] | |
| Aftin-5 | N2a-APP695 | Robust upregulation | Not specified | Less cytotoxic than this compound; also downregulates Aβ38. | [2][3] |
| Fenofibrate | H4 | >300% | Not specified | Effect is dose-dependent. | |
| Celecoxib | H4 | ~200% | Not specified |
Mechanisms of Action
The chemical inducers discussed employ distinct mechanisms to elevate Aβ42 levels, primarily by modulating the activity of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP).
This compound: Modulation of γ-Secretase Localization and Mitochondrial Interaction
This compound's mechanism is multifaceted. It does not directly inhibit γ-secretase but rather perturbs its subcellular localization. This is thought to alter the enzyme's immediate membrane environment, thereby shifting its cleavage preference to favor the production of Aβ42. This compound's action is dependent on γ-secretase activity, as inhibitors of the enzyme block this compound-induced Aβ42 production.
A key aspect of this compound's mechanism is its interaction with a trio of mitochondrial proteins: voltage-dependent anion channel 1 (VDAC1), prohibitin, and mitofilin. This interaction is believed to be central to its effect on γ-secretase and the subsequent increase in Aβ42.
Fenofibrate: PPAR-α Agonism
Fenofibrate is a PPAR-α (peroxisome proliferator-activated receptor alpha) agonist. Its influence on Aβ42 production is complex and appears to be context-dependent. While some studies report an increase in Aβ42, others suggest that its active metabolite, fenofibric acid, can enhance Aβ42 clearance. The PPAR-α pathway is known to influence lipid metabolism, which can in turn affect the membrane environment of γ-secretase and APP processing.
Celecoxib: COX-2 Inhibition and Off-Target Effects
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. Its effect on Aβ42 is considered an off-target effect, likely mediated through the modulation of γ-secretase activity. The precise mechanism by which celecoxib modulates γ-secretase is not as well-defined as that of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Culture and Treatment
Cell Line: N2a-APP695 cells (mouse neuroblastoma cells stably expressing human amyloid precursor protein 695).
Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
37°C in a humidified atmosphere with 5% CO2.
-
Media changed every 2-3 days.
-
Cells passaged upon reaching 80-90% confluency.
Treatment Protocol:
-
Seed N2a-APP695 cells in appropriate culture vessels (e.g., 6-well plates).
-
Allow cells to adhere and grow to a desired confluency (typically 70-80%).
-
Prepare stock solutions of this compound, fenofibrate, or celecoxib in DMSO.
-
Dilute the stock solutions to the desired final concentrations in fresh culture medium. A vehicle control (DMSO only) must be included.
-
Remove the old medium from the cells and replace it with the treatment or control medium.
-
Incubate the cells for the desired time period (e.g., 12-24 hours).
Aβ42 Measurement by ELISA
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of Aβ42 in the cell culture supernatant.
Protocol:
-
Sample Collection: Collect the cell culture supernatant after the treatment period. Centrifuge to remove any cell debris.
-
Coating: Coat a 96-well microplate with a capture antibody specific for the C-terminus of Aβ42.
-
Blocking: Block non-specific binding sites in the wells.
-
Sample Incubation: Add standards of known Aβ42 concentrations and the collected cell culture supernatants to the wells. Incubate to allow Aβ42 to bind to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody that recognizes a different epitope on Aβ42.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Substrate: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stop Solution: Stop the reaction with an acid solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of Aβ42 in the samples.
Immunoprecipitation and Western Blotting
Principle: This technique is used to confirm the presence and relative amount of Aβ42 in the cell culture medium.
Protocol:
-
Immunoprecipitation:
-
Collect and clear the cell culture supernatant as for ELISA.
-
Incubate the supernatant with an Aβ42-specific antibody (e.g., 4G8) overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads to capture the antibody-Aβ42 complexes.
-
Wash the beads multiple times to remove non-specific proteins.
-
Elute the bound proteins from the beads using a sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against Aβ42.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Conclusion
This compound stands out as a potent and selective inducer of Aβ42, making it a valuable tool for Alzheimer's disease research. Its well-characterized, albeit complex, mechanism of action involving the modulation of γ-secretase localization through interaction with mitochondrial proteins provides a specific pathway for investigation. Aftin-5 offers a less toxic alternative with a similar induction profile. Fenofibrate and celecoxib, while also capable of increasing Aβ42, do so through mechanisms that are either less specific or not as clearly defined in the context of γ-secretase modulation. The choice of inducer will depend on the specific research question, the desired level of selectivity, and the experimental system. This guide provides the foundational information to make an informed decision and to design and execute robust experiments for studying the role of Aβ42 in Alzheimer's disease.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aftin-4 and Transgenic Mouse Models for Alzheimer's Disease Research
For researchers, scientists, and drug development professionals, the selection of an appropriate preclinical model is a critical step in the investigation of Alzheimer's disease (AD) pathogenesis and the evaluation of novel therapeutic agents. This guide provides a detailed comparison of the chemical inducer Aftin-4 and commonly used transgenic mouse models of AD, offering insights into their respective mechanisms, pathological features, and experimental considerations.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. To study the complex mechanisms of AD and test potential treatments, researchers rely on a variety of preclinical models. Transgenic mouse models, which are genetically engineered to express human genes associated with familial AD, have long been the gold standard. These models recapitulate many of the key pathological features of the disease over a period of months to years.
In contrast, this compound is a small molecule that offers a different approach. It is a pharmacological tool used to induce an acute AD-like phenotype in wild-type animals. This compound acts as a modulator of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. Specifically, this compound selectively increases the production of the more aggregation-prone and neurotoxic Aβ42 isoform.[1] This allows for the rapid induction of Aβ-related pathology and cognitive deficits, providing a model for studying the acute effects of elevated Aβ42.
This guide will compare and contrast the this compound chemical model with three widely used transgenic mouse models: APP/PS1, 5XFAD, and 3xTg-AD. We will present quantitative data on key pathological and behavioral outcomes, detail experimental protocols, and provide visual representations of the underlying biological pathways and experimental workflows.
Comparison of Pathological and Behavioral Phenotypes
The choice between using this compound and a transgenic mouse model often depends on the specific research question, timeline, and desired pathological features. The following tables provide a summary of quantitative data extracted from various studies to facilitate a comparison of these models. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between the cited sources.
| Feature | This compound Model | APP/PS1 Mouse Model | 5XFAD Mouse Model | 3xTg-AD Mouse Model |
| Mechanism | Chemical induction of Aβ42 production via γ-secretase modulation | Transgenic expression of human APP with Swedish mutation and mutant human PSEN1 (ΔE9) | Transgenic expression of human APP with Swedish, Florida, and London mutations and human PSEN1 with M146L and L286V mutations | Transgenic expression of human APP with Swedish mutation, mutant human PSEN1 (M146V), and mutant human tau (P301L) |
| Aβ Pathology | Increased Aβ1-42 in the hippocampus within days of administration.[2] No Aβ plaque formation in the acute model. | Aβ plaque deposition begins around 6-8 months of age. | Aβ plaque deposition begins as early as 2 months of age.[3] | Aβ plaque deposition begins around 6 months of age.[4] |
| Tau Pathology | No induction of tau pathology. | Generally lacks significant tau pathology, though some studies report hyperphosphorylated tau around plaques at later ages. | Does not typically develop neurofibrillary tangles.[3] | Develops age-dependent neurofibrillary tangles, typically after Aβ plaque formation (around 12-15 months). |
| Neuroinflammation | Induces astrocytic reaction (increased GFAP) and production of pro-inflammatory cytokines (IL-1β, IL-6, TNFα). | Exhibits age-dependent microgliosis and astrogliosis surrounding Aβ plaques. | Shows robust microgliosis and astrogliosis starting from 2-4 months of age. | Displays age-related gliosis. |
| Cognitive Deficits | Induces learning and memory impairments in tasks such as the Y-maze, Morris water maze, and passive avoidance within days to weeks of administration. | Cognitive deficits in tasks like the Morris water maze and Y-maze are typically observed from 6-8 months of age. | Spatial memory deficits can be detected as early as 4-5 months of age. | Cognitive impairments in spatial learning and memory are detectable from around 4-6 months of age. |
| Model Type | Acute, inducible, chemical model | Chronic, genetic, developmental model | Chronic, aggressive, genetic model | Chronic, genetic model with both Aβ and tau pathology |
Table 1: Qualitative Comparison of this compound and Transgenic AD Mouse Models
| Parameter | This compound Model | APP/PS1 Mouse Model | 5XFAD Mouse Model | 3xTg-AD Mouse Model |
| Hippocampal Aβ1-42 Levels | ~2-fold increase over control following intracerebroventricular injection. | Insoluble Aβ42 levels of ~1,000-5,000 pmol/g tissue at 8.5 months. | Insoluble Aβ42 levels of ~5,000-10,000 pg/mg protein at 8 months. | Insoluble Aβ42 levels of ~100-500 pg/mg tissue at 12 months. |
| Cognitive Performance (Y-maze spontaneous alternation) | Significant decrease in alternation percentage compared to vehicle-treated mice. | Significant decrease in alternation percentage at ~8-12 months of age. | Significant decrease in alternation percentage at ~6 months of age. | Deficits in Y-maze can be observed at ~6 months of age. |
| Neuroinflammation (GFAP levels) | Significant increase in GFAP immunoreactivity in the hippocampus. | Age-dependent increase in GFAP-positive astrocytes. | Significant increase in GFAP expression from 6 months of age. | Age-associated increases in GFAP. |
Table 2: Quantitative Comparison of Key Pathological and Behavioral Readouts Note: The quantitative data presented are compiled from multiple sources and should be interpreted with caution due to variations in experimental protocols, units of measurement, and animal colony characteristics.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams were generated using the DOT language.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic phenotyping and characterization of the 5xFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Systematic Phenotyping and Characterization of the 3xTg-AD Mouse Model of Alzheimer’s Disease [frontiersin.org]
A Comparative Guide to Alzheimer's Models: The Aftin-4 Induced Model vs. Transgenic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Aftin-4 induced pharmacological model of Alzheimer's disease (AD) with commonly used transgenic models, specifically the APP/PS1 and 5xFAD mouse lines. We will delve into the mechanisms, pathological features, and behavioral outcomes of each model, presenting supporting experimental data to aid researchers in selecting the most appropriate model for their specific research questions.
Introduction to the this compound Induced Alzheimer's Model
The this compound model is a non-transgenic, chemically-induced model of Alzheimer's-like pathology. This compound is a small molecule, a tri-substituted purine (B94841) derived from roscovitine, that acutely and selectively increases the production of the toxic amyloid-beta 42 (Aβ42) peptide.[1][2] This induction of Aβ42 is achieved through the modulation of γ-secretase activity, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2] In vivo administration of this compound in mice has been shown to cause a rapid onset of AD-like phenotypes, including elevated Aβ1-42 levels in the hippocampus, oxidative stress, neuroinflammation, synaptic deficits, and impairments in learning and memory.[1]
However, the this compound model is not without its limitations. A key characteristic is its induction of an acute pathology, which may not fully replicate the chronic and progressive nature of Alzheimer's disease in humans. Furthermore, while it robustly induces amyloid pathology, its impact on tau pathology, the other major hallmark of AD, is not well-established. Recent studies have also presented conflicting evidence regarding the consistency of behavioral deficits in this compound treated mice, suggesting that factors such as sex and specific behavioral paradigms may influence outcomes.
Quantitative Comparison of Pathological and Behavioral Features
The following table summarizes key quantitative data from studies utilizing the this compound induced model and the APP/PS1 and 5xFAD transgenic models. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, genetic backgrounds of the mice, and the age at which assessments are made.
| Feature | This compound Induced Model | APP/PS1 Mouse Model | 5xFAD Mouse Model |
| Aβ42 Induction | In Vitro (N2a cells): 7-fold increase compared to DMSO. In Vitro (primary neurons): 4-fold increase. In Vivo (mouse brain lysates): 2-fold increase. In Vivo (mouse hippocampus): Significant increase 5-14 days post-injection. | Brain Aβ42 Levels (9 months): Significantly higher than in wild-type mice. | Brain Soluble Aβ42 (8, 12, 18 months): Age-related increase. Brain Insoluble Aβ42: Age-related increase. |
| Tau Pathology | Not consistently reported to induce significant tau hyperphosphorylation or aggregation. | Spontaneous tau pathology can develop around Aβ deposits by 18 months of age. | Increased tau phosphorylation has been observed, and tau pathology can be exacerbated when crossed with tau transgenic models. |
| Cognitive Deficits | Learning and Memory: Marked deficits in Y-maze, water maze, and passive avoidance tests. Some studies report no significant behavioral changes. | Spatial Reference Memory (Radial Arm Water Maze): Deficits appear around 11 months of age. Recognition Memory (Novel Object Recognition): Deficits can be observed as early as 8-9 months. | Learning and Memory (Morris Water Maze): Impairments can be detected as early as 6-9 months of age. Apathy-like behaviors can emerge at 6 months. |
| Neuroinflammation | Increased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNFα) and astrocytic reaction (GFAP). | Exhibits age-dependent neuroinflammation. | Shows early and robust neuroinflammation. |
| Synaptic Deficits | Decreased expression of the synaptic marker synaptophysin. | Synaptic dysfunction is a known feature. | Synaptic dysregulation commences around 4 months of age. |
| Onset of Pathology | Acute onset, within days of administration. | Gradual onset, with plaque deposition starting around 6-8 months. | Rapid onset, with intraneuronal Aβ accumulation as early as 1.5 months and plaque deposition by 2 months. |
Experimental Protocols
This compound Induced Alzheimer's Model Protocol
This protocol describes the induction of an Alzheimer's-like phenotype in mice using this compound. The two common routes of administration are intraperitoneal (i.p.) and intracerebroventricular (i.c.v.).
Intraperitoneal (i.p.) Injection:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO followed by dilution in saline). A common dosage range is 3-30 mg/kg.
-
Injection: Restrain the mouse and inject the this compound solution into the lower right quadrant of the abdomen at a 30-40° angle. The maximum injection volume should not exceed 10 ml/kg.
-
Treatment Schedule: Injections can be administered as a single dose or daily for a specified period, depending on the experimental design.
-
Behavioral and Pathological Assessment: Behavioral testing can commence within days of the final injection. Pathological analysis of brain tissue is typically performed at the end of the study.
Intracerebroventricular (i.c.v.) Injection:
-
Preparation: Dissolve this compound in an appropriate sterile vehicle for brain injection. A typical dose range is 3-20 nmol.
-
Surgical Procedure: Anesthetize the mouse and place it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Injection: Using stereotaxic coordinates, drill a small hole over the lateral ventricle. Slowly infuse the this compound solution into the ventricle.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics.
-
Assessment: Allow for a recovery period (e.g., 5-14 days) before commencing behavioral and pathological assessments.
Behavioral Testing Protocols
Y-Maze Spontaneous Alternation Test (for working memory):
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Place the mouse in the center of the maze and allow it to freely explore all three arms for a set period (e.g., 8 minutes).
-
Data Analysis: Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into three different arms. The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
Morris Water Maze (for spatial learning and memory):
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase: For several consecutive days, place the mouse in the water at different starting locations and allow it to find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds).
-
Probe Trial: On the final day, remove the platform and allow the mouse to swim freely for a set duration.
-
Data Analysis: Record the escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's primary mechanism of action is the modulation of the γ-secretase complex, which leads to an increased production of Aβ42. The precise molecular interactions are still under investigation, but it is known to be dependent on active γ-secretase.
Caption: this compound modulates γ-secretase, increasing Aβ42 production and downstream pathology.
Experimental Workflow for this compound Model and Analysis
The following diagram illustrates a typical experimental workflow for utilizing the this compound induced model.
References
A Comparative Analysis of Aftin-4 and γ-Secretase Modulators in Alzheimer's Disease Research
An Objective Guide for Researchers on Two Opposing Classes of γ-Secretase-Targeting Compounds
In the landscape of Alzheimer's disease (AD) research, the γ-secretase complex, an enzyme critical in the production of amyloid-beta (Aβ) peptides, remains a primary therapeutic target. The modulation of this enzyme's activity, rather than its outright inhibition, has given rise to distinct classes of small molecules. This guide provides a detailed comparison between γ-secretase modulators (GSMs), which are being developed as potential AD therapeutics, and Aftin-4, a research tool that elicits an opposing, pro-amyloidogenic effect.
Contrasting Mechanisms of Action
While both this compound and GSMs target the activity of the γ-secretase complex, their mechanisms and ultimate effects on Aβ production are diametrically opposed.
γ-Secretase Modulators (GSMs): A Therapeutic Approach
GSMs represent a class of compounds that allosterically modulate the γ-secretase enzyme.[1] They do not block the enzyme's overall activity, a key feature that allows them to avoid the toxic side effects associated with inhibiting the cleavage of other essential substrates like Notch.[1][2] Instead, GSMs bind to the presenilin (PS1) subunit of the γ-secretase complex, inducing a conformational change.[3][4] This change shifts the enzyme's processivity, causing it to favor cleavage at sites that produce shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, at the expense of the highly pathogenic Aβ42 peptide. Consequently, the total amount of Aβ remains largely unchanged, but the ratio of Aβ42 to Aβ40 is significantly reduced.
This compound: An Inverse Modulator for Research
This compound, a trisubstituted purine (B94841) compound, acts as an "inverse" or "reverse" GSM. Its activity is dependent on the γ-secretase complex, but it promotes the specific production of the Aβ42 peptide. Unlike GSMs, this compound does not significantly alter the levels of Aβ40 but causes a dramatic and selective increase in extracellular Aβ42. Studies suggest this compound's mechanism involves interaction with mitochondrial proteins, including VDAC1, prohibitin, and mitofilin. Following treatment with this compound, these proteins colocalize with the PS1 subunit of γ-secretase, which is thought to shift the enzyme's activity to preferentially generate Aβ42. This targeted induction of the most toxic Aβ species makes this compound a valuable pharmacological tool for creating acute, AD-like pathology in research models.
References
- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alzheimer's Association International Conference [alz.confex.com]
- 4. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
Aftin-4 as a Tool to Screen for Anti-Alzheimer's Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aftin-4 with alternative screening methods for anti-Alzheimer's compounds, supported by experimental data and detailed protocols.
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. A key pathological event is the increased production of the toxic Aβ42 peptide. The development of in vitro and in vivo models that replicate this aspect of AD is crucial for screening and identifying potential therapeutic compounds. This compound, a small molecule, has emerged as a tool to induce Aβ42 production, thereby creating cellular and animal models of AD. This guide compares the utility of this compound-based screening platforms with other established and emerging methods for the discovery of anti-Alzheimer's drugs.
This compound: A Chemical Inducer of Alzheimer's-like Pathology
This compound is a tri-substituted purine (B94841) derivative of roscovitine (B1683857) that selectively increases the production of Aβ42 over other Aβ isoforms, such as Aβ40.[1][2] This selective induction of the more aggregation-prone and neurotoxic Aβ42 species allows for the creation of a disease-relevant context for screening compounds that may inhibit its production or aggregation.[3]
Mechanism of Action
This compound's mechanism of action involves its interaction with several mitochondrial and cellular proteins, including Voltage-Dependent Anion Channel 1 (VDAC1), prohibitin, and mitofilin.[1] This interaction is thought to perturb the subcellular localization of γ-secretase components, the enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.[1] This perturbation alters the specificity of γ-secretase, favoring the production of Aβ42. The activity of this compound is dependent on functional β- and γ-secretases, as inhibitors of these enzymes block this compound-induced Aβ42 production.
Quantitative Comparison of this compound and Alternative Screening Platforms
The selection of a screening platform for anti-Alzheimer's compounds depends on various factors, including throughput, cost, biological relevance, and the specific stage of the drug discovery pipeline. Below is a comparison of this compound-based assays with other common methodologies.
| Screening Platform | Principle | Throughput | Cost | Biological Relevance | Key Advantages | Key Limitations |
| This compound Based Cell Assay | Induction of Aβ42 in neuronal cell lines (e.g., N2a, SH-SY5Y) or primary neurons by this compound, followed by quantification of Aβ42 levels (e.g., ELISA). | Medium to High | Moderate | High (models Aβ42 overproduction) | Induces a disease-relevant phenotype; allows for screening of inhibitors of Aβ42 production. | Potential for off-target effects of this compound; may not model other aspects of AD pathology. |
| Thioflavin T (ThT) Assay | A fluorescent dye that binds to β-sheet-rich structures, such as Aβ fibrils. Used to screen for inhibitors of Aβ aggregation. | High | Low | Moderate (focuses on aggregation) | Simple, rapid, and cost-effective for primary screening of aggregation inhibitors. | Prone to false positives/negatives due to compound interference with fluorescence. |
| MALDI-TOF MS-Based Assay | Measures the amount of monomeric Aβ42 remaining in solution after incubation with potential inhibitors. | High | High | Moderate (focuses on aggregation) | Label-free, high sensitivity, and less prone to interference compared to fluorescent assays. | Requires specialized equipment and expertise. |
| 2D Neuronal Cell Culture | Utilizes immortalized cell lines (e.g., SH-SY5Y) or primary neurons to model aspects of AD pathology, such as Aβ-induced toxicity. | High | Low to Moderate | Moderate to High | High throughput, cost-effective, and allows for mechanistic studies. | Lacks the complex 3D microenvironment of the brain. |
| 3D Brain Organoid Models | Self-assembling 3D cultures derived from pluripotent stem cells that mimic the structure and cellular diversity of the brain. | Low | High | Very High | More physiologically relevant model of the human brain, recapitulating complex cell-cell interactions. | Technically challenging, expensive, and lower throughput. |
Table 1: Comparison of Screening Platforms for Anti-Alzheimer's Compounds
Quantitative Data on this compound-Induced Aβ42 Production
| Cell Type/System | This compound Concentration | Fold Increase in Aβ42 (vs. DMSO control) | EC50 | Reference |
| N2a cells | 50 µM | ~7-fold | 30 µM | |
| Primary neurons | 100 µM | ~4-fold | - | |
| Brain lysates | - | ~2-fold | - |
Table 2: Efficacy of this compound in Inducing Aβ42 Production
Experimental Protocols
This compound Based Screening Assay for Inhibitors of Aβ42 Production
This protocol describes a cell-based assay to screen for compounds that inhibit this compound-induced Aβ42 production using Neuroblastoma (N2a) cells stably expressing human APP695 (N2a-695).
Materials:
-
N2a-695 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Test compounds (dissolved in DMSO)
-
Human Aβ42 ELISA kit
-
96-well cell culture plates
-
Plate reader for ELISA
Procedure:
-
Cell Culture: Culture N2a-695 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed N2a-695 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add the test compounds to the respective wells.
-
Include a positive control (this compound alone) and a negative control (vehicle - DMSO).
-
-
This compound Induction: Add this compound to all wells (except the negative control) to a final concentration of 30 µM (the EC50 value).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: After incubation, collect the conditioned medium from each well.
-
Aβ42 Quantification: Measure the concentration of Aβ42 in the conditioned medium using a human Aβ42 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of Aβ42 production for each test compound relative to the this compound treated control.
Thioflavin T (ThT) Assay for Aβ Aggregation
This protocol outlines a common method to screen for inhibitors of Aβ42 aggregation.
Materials:
-
Synthetic Aβ42 peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4)
-
Test compounds
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Aβ42 Preparation: Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in assay buffer to the desired concentration (e.g., 10 µM).
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing Aβ42, ThT (final concentration e.g., 10 µM), and the test compound at various concentrations. Include a positive control (Aβ42 alone) and a negative control (buffer and ThT).
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot the fluorescence intensity against time. The lag time and the maximum fluorescence intensity can be used to determine the inhibitory effect of the test compounds on Aβ42 aggregation.
Comparison of this compound to Other Screening Approaches
Conclusion
This compound provides a valuable tool for inducing an Alzheimer's-like phenotype in cellular and animal models, specifically the overproduction of the toxic Aβ42 peptide. This makes this compound-based assays highly relevant for screening compounds that target the production of this key pathological driver. However, researchers must consider the potential for off-target effects and the fact that this model does not encompass all facets of AD pathology.
Alternative screening methods, such as ThT and MALDI-TOF MS assays, offer high-throughput and cost-effective solutions for identifying inhibitors of Aβ aggregation, though they may have lower biological complexity. Advanced cellular models, particularly 3D brain organoids, provide a more physiologically relevant environment but at a higher cost and lower throughput.
The optimal choice of a screening platform will depend on the specific research question and the stage of the drug discovery process. A tiered approach, starting with high-throughput biochemical or simple cellular screens and progressing to more complex and physiologically relevant models like this compound-treated cells or 3D organoids for lead validation and characterization, is often the most effective strategy in the quest for novel anti-Alzheimer's therapeutics.
References
- 1. Modeling Alzheimer’s Disease Using Human Brain Organoids | Springer Nature Experiments [experiments.springernature.com]
- 2. Steroids as γ-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are 3D neural cell cultures the best translational models towards finding a cure for Alzheimer's? [axolbio.com]
A Comparative Analysis of Roscovitine and Aftin-4 in Amyloid-Beta Research
In the intricate landscape of Alzheimer's disease (AD) research, small molecules serve as powerful tools to dissect cellular mechanisms and evaluate therapeutic strategies. Among these, Roscovitine and Aftin-4 stand out due to their structural relationship but starkly contrasting effects on the production of amyloid-beta (Aβ), the peptide central to AD pathology. While Roscovitine is investigated for its potential to curb neurodegenerative processes, its derivative, this compound, acts as a potent inducer of the toxic Aβ42 peptide. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific studies.
Core Mechanisms and Primary Targets
Roscovitine , also known as Seliciclib, is a well-established purine (B94841) analog that functions as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] It binds to the ATP-binding site of CDKs, primarily inhibiting CDK1, CDK2, CDK5, and CDK7.[1] In the context of AD, its inhibition of CDK5 is of particular interest. Deregulated CDK5 activity is implicated in the hyperphosphorylation of Tau protein and neuronal death, and its inhibition is considered a potential neuroprotective strategy.[3][4] Furthermore, some studies have explored Roscovitine derivatives that also inhibit Casein Kinase 1 (CK1), an enzyme involved in Aβ production, suggesting a potential role in reducing amyloidogenesis.
This compound (Amyloid forty-two inducer) is, ironically, a structural derivative of Roscovitine. However, modifications to its structure eliminate its CDK inhibitory activity. Instead, this compound selectively and potently increases the production of the highly amyloidogenic Aβ42 peptide. Its mechanism does not involve direct binding to γ-secretase, the enzyme that cleaves the amyloid precursor protein (APP) to produce Aβ. Instead, this compound is believed to perturb the subcellular localization of γ-secretase components by interacting with mitochondrial and other proteins, including VDAC1, prohibitin, and mitofilin. This alteration of the enzyme's membrane environment shifts its cleavage preference, resulting in higher Aβ42 levels while leaving Aβ40 levels largely unchanged.
Comparative Performance Data
The opposing functions of Roscovitine and this compound are clearly demonstrated in quantitative cell-based and in vitro assays. The following table summarizes their key performance metrics.
| Parameter | Roscovitine | This compound |
| Primary Target(s) | Cyclin-Dependent Kinases (CDK1, CDK2, CDK5) | VDAC1, Prohibitin, Mitofilin (indirectly modulating γ-secretase) |
| Primary Effect | Inhibition of target kinase activity | Induction of Aβ42 production |
| Effect on Aβ42 | Generally shows little effect on its own, but derivatives can reduce Aβ production. | Potently increases Aβ42 levels. |
| Effect on Aβ40 | Little to no significant change. | Little to no significant change. |
| Effect on Aβ38 | Not a primary focus of study. | Decreases production. |
| Potency | IC50 for CDK5: ~0.16-0.2 µM IC50 for CDK1/2: ~0.65-0.7 µM | EC50 for Aβ42 Induction: ~30 µM (in N2a cells) |
| Key Application | Therapeutic candidate for reducing neurodegeneration (e.g., in cancer, AD). | Research tool to induce Aβ42-specific pathology and screen for inhibitors. |
Signaling Pathways and Functional Divergence
The distinct mechanisms of Roscovitine and this compound, despite their structural similarity, lead to opposite outcomes in the APP processing pathway. Roscovitine's therapeutic potential lies in inhibiting kinases that may contribute to the amyloidogenic pathway, whereas this compound serves to specifically activate this pathway toward Aβ42 production.
The structural evolution from a CDK inhibitor to an Aβ42 inducer highlights a critical modification: the loss of a hydrogen-bonding potential at the N6 position of the purine ring, which is key for kinase binding.
Key Experimental Protocols
Reproducible and robust experimental design is critical. Below are methodologies for key experiments cited in the evaluation of these compounds.
Quantification of Aβ Peptides in Cell Culture by ELISA
This protocol is used to measure the concentration of secreted Aβ peptides (Aβ40 and Aβ42) in the conditioned media of cultured cells following treatment.
-
Cell Culture and Plating:
-
Culture N2a-695 cells (or other suitable cell lines like primary neurons) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plate cells in 12-well or 24-well plates to achieve 70-80% confluency on the day of treatment.
-
-
Compound Treatment:
-
Prepare stock solutions of Roscovitine and this compound in DMSO.
-
Dilute the compounds to final desired concentrations (e.g., 10-50 µM for this compound) in fresh, serum-free media. A DMSO-only control must be included.
-
Aspirate the old media from cells, wash once with PBS, and replace with the media containing the compounds or DMSO control.
-
Incubate for a specified period (e.g., 16-24 hours).
-
-
Supernatant Collection:
-
After incubation, collect the conditioned media from each well.
-
Centrifuge the media at 2,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the cleared supernatant to fresh tubes for immediate analysis or store at -80°C.
-
-
ELISA Procedure:
-
Use commercially available Aβ40 and Aβ42-specific sandwich ELISA kits.
-
Follow the manufacturer's instructions meticulously. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples (the collected supernatants), followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate the concentration of Aβ peptides in the samples by comparing their absorbance to the standard curve. Results are often expressed as a fold-change relative to the DMSO control.
-
Affinity Chromatography for Target Identification of this compound
This workflow was used to identify the cellular proteins that this compound interacts with, using Roscovitine as a negative control.
Conclusion
Roscovitine and this compound represent a fascinating case of functional divergence from a common chemical scaffold.
-
Roscovitine acts as a CDK inhibitor and is explored for its therapeutic potential to halt or reverse pathological processes common in neurodegenerative diseases and cancer. Its utility in Aβ research is primarily as a potential suppressor of pathways contributing to neurotoxicity.
-
This compound serves as an invaluable research tool . By selectively increasing the toxic Aβ42 species, it provides a robust chemical model to induce an AD-like toxic environment in vitro and in vivo. This allows researchers to study the specific downstream consequences of elevated Aβ42 and to screen for compounds that can inhibit its production or mitigate its toxicity.
For researchers aiming to inhibit kinase-driven pathological pathways, Roscovitine and its more specific derivatives are the logical choice. Conversely, for those seeking to understand the direct impact of Aβ42 elevation or to discover novel γ-secretase modulators, this compound is the superior instrument. Their opposing roles make them complementary rather than competing assets in the collective effort to unravel and combat Alzheimer's disease.
References
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior [frontiersin.org]
- 4. Roscovitine: a novel regulator of P/Q-type calcium channels and transmitter release in central neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Aftin-4
For researchers and scientists engaged in drug development, particularly in the field of Alzheimer's disease, the proper handling and disposal of chemical compounds like Aftin-4 are paramount to ensuring a safe and compliant laboratory environment. This compound, a roscovitine-related purine (B94841) derivative used to induce the production of amyloid-β (Aβ) 42, requires careful management throughout its lifecycle, from acquisition to disposal.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Hazard Information
Key this compound Data:
| Property | Value |
| Molecular Formula | C₂₀H₂₈N₆O |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in DMSO[3] |
| Storage | Store at +4°C or -20°C as specified by the supplier |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with chemical waste.
-
Liquid Waste (Solutions): Collect solutions containing this compound (e.g., dissolved in DMSO) in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvent used. Leave at least 10% headspace to allow for vapor expansion.
-
Sharps Waste: Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.
-
-
Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in DMSO")
-
An approximate concentration or quantity
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
-
-
Waste Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
Ensure that the storage area is well-ventilated and away from general laboratory traffic.
-
Store containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.
-
Keep waste containers securely closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound can be visualized as follows:
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
